1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
Description
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Properties
IUPAC Name |
1-(4-bromobutoxy)-4-[1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Br4O4/c43-25-1-5-29-47-37-17-9-33(10-18-37)41(34-11-19-38(20-12-34)48-30-6-2-26-44)42(35-13-21-39(22-14-35)49-31-7-3-27-45)36-15-23-40(24-16-36)50-32-8-4-28-46/h9-24H,1-8,25-32H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAGSEAPIRCOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCCBr)C3=CC=C(C=C3)OCCCCBr)C4=CC=C(C=C4)OCCCCBr)OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Br4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Photophysical Characterization of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene: A Technical Guide
Topic: Photophysical Properties of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Chemical Biologists, and Material Scientists[1][2]
Executive Summary
This guide details the photophysical profile of This compound (hereafter referred to as TPE-4Br-Alkoxy ).[1][2] Unlike the direct brominated derivative (TPE-4Br), this molecule features a four-carbon alkoxy spacer that electronically decouples the bromine functional handles from the tetraphenylethene (TPE) core.
TPE-4Br-Alkoxy functions as a "turn-on" Aggregation-Induced Emission (AIE) scaffold.[1][2] In pure organic solvents (good solvents), it is virtually non-emissive due to rapid intramolecular rotation.[1] Upon aggregation—triggered by poor solvents or solid-state formation—it exhibits intense cyan-blue fluorescence.[1][2] This guide provides the mechanistic basis, spectral data, and validated protocols for characterizing this material.[1]
Molecular Architecture & Design Logic
The molecule comprises three distinct functional zones, each dictating a specific aspect of its behavior in solution:[1]
| Zone | Component | Function | Photophysical Impact |
| Core | Tetraphenylethene (TPE) | Fluorophore & AIE Engine | Responsible for the |
| Linker | Butoxy Chain ( | Spacer & Auxochrome | The oxygen atom acts as an electron donor, slightly red-shifting absorption compared to bare TPE.[1][2] The alkyl chain improves solubility in organic solvents (THF, DCM). |
| Terminal | Bromine ( | Functional Handle | Allows for |
Photophysics in Organic Solvents (The "Dark" State)
Absorbance Characteristics
In common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethyl Sulfoxide (DMSO), TPE-4Br-Alkoxy exists as a dissolved molecular species.[1][2]
- (Absorption Maximum): 315–325 nm [1]
-
Transition:
transition of the conjugated stilbene backbone. -
Molar Extinction Coefficient (
): High ( ), typical of tetra-substituted TPEs.[1]
Fluorescence Quenching Mechanism
In these "good" solvents, the molecule exhibits negligible fluorescence (Quantum Yield
-
Excitation: Photon absorption promotes the molecule to the excited singlet state (
).[2] -
Non-Radiative Decay: The four phenyl rings rotate freely around the central alkene double bond.[2] This low-frequency motion dissipates the excited state energy as heat (thermal relaxation) rather than light.
-
Result: The molecule returns to the ground state (
) "darkly."
Solvatochromism
Because the molecule is symmetric and lacks strong donor-acceptor (push-pull) character, it exhibits minimal solvatochromism .[1][2] The absorption and (weak) emission bands do not shift significantly between non-polar (Toluene) and polar (DMSO) solvents.[2]
Aggregation-Induced Emission (AIE) Behavior[1][2][3][4][5][6][7]
The defining characteristic of TPE-4Br-Alkoxy is its response to aggregation.[1][2] When a "poor" solvent (typically water or hexane) is added to a THF solution, the molecules cluster into nano-aggregates.[1]
The AIE Transition
-
Mechanism: Steric hindrance within the aggregate locks the phenyl rings, blocking the non-radiative rotational pathway.[1] The radiative channel (fluorescence) becomes dominant.
- (Emission Maximum): 470–485 nm (Cyan/Blue).[1]
-
Stokes Shift: Large (~150 nm), minimizing self-absorption.[1]
-
Quantum Yield (
): Increases dramatically to 20–40% in the aggregated state.[1]
Mechanistic Pathway Diagram[1][2]
Caption: Comparison of energy decay pathways in dissolved vs. aggregated states. In solution, rotation dissipates energy; in aggregates, rotation is blocked, forcing light emission.[1]
Experimental Protocols
Materials & Preparation
-
Solvent A (Good): THF (Spectroscopic Grade).
-
Solvent B (Poor): Deionized Water or Hexane.[1]
-
Stock Solution: Prepare a
stock of TPE-4Br-Alkoxy in THF. Store in dark at 4°C.
AIE Measurement Workflow (Self-Validating)
This protocol validates the AIE effect by systematically increasing the water fraction (
-
Preparation: Prepare 10 vials.
-
Dilution: Add calculated volumes of THF and Water to maintain a constant dye concentration (
) while varying from 0% to 90%. -
Equilibration: Sonicate for 1 minute to ensure uniform nano-aggregate formation.
-
Measurement: Record PL spectra (
).
Validation Check: The solution should remain transparent at
Workflow Diagram
Caption: Step-by-step workflow for characterizing AIE behavior using binary solvent mixtures.
Summary of Spectral Properties
| Property | Value / Behavior | Notes |
| Absorption Max ( | 320 nm | In THF.[1][2] Extinction coeff |
| Emission Max ( | 470–485 nm | Only in aggregated state ( |
| Stokes Shift | ~150 nm | Large shift reduces self-quenching.[1][2] |
| Quantum Yield ( | Soln: <0.5% | Agg: >20% | Classic AIE "turn-on" response.[1][2] |
| Solubility | THF, DCM, DMSO, Toluene | Insoluble in Water, Methanol, Hexane.[1] |
| Stability | High | Stable against photobleaching in aggregate form.[1][2] |
References
-
Mei, J., et al. (2015).[1] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718-11940.[1] Link
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011).[1] "Aggregation-induced emission."[1][3][4][5][6] Chemical Society Reviews, 40(11), 5361-5388.[1] Link
-
Zhao, Z., et al. (2012).[1] "Rational design of substituted tetraphenylethenes with superior aggregation-induced emission." Journal of Materials Chemistry, 22(4), 1550-1557.[1] Link
-
Ceballos, S., et al. (2017).[1] "Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethene." RSC Advances, 7, 36305-36312.[1] Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Optical properties and photo-oxidation of tetraphenylethene-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 61326-44-1 [chemicalbook.com]
Technical Whitepaper: Photophysical Characterization of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
Executive Summary
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (herein referred to as TPE-4Br ) is a functionalized derivative of tetraphenylethene (TPE), the archetypal Aggregation-Induced Emission (AIE) luminogen. Unlike traditional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Br is non-emissive in dilute solution but highly emissive in the aggregated or solid state.
This guide details the electronic absorption and emission profiles of TPE-4Br. It serves as a critical reference for researchers utilizing this molecule as a reactive scaffold for constructing fluorescent probes, metal-organic frameworks (MOFs), or cross-linked luminescent polymers. The presence of the four bromobutoxy arms provides electrophilic handles for further functionalization (e.g., via nucleophilic substitution) while maintaining the photophysical integrity of the TPE core.
Molecular Architecture & Theoretical Basis
Structural Chromophore
The optical properties of TPE-4Br are governed by the tetrakis(4-alkoxyphenyl)ethene core. The four bromobutoxy chains are
The AIE Mechanism (RIM)
The fluorescence "turn-on" mechanism is driven by the Restriction of Intramolecular Motion (RIM) .
-
Solution State: The four phenyl rings undergo rapid intramolecular rotation (RIR) around the alkene axes. This motion dissipates excited-state energy non-radiatively (thermal decay), rendering the molecule non-emissive.
-
Aggregated State: In poor solvents (e.g., water) or the solid state, steric constraint restricts these rotations. The non-radiative decay channel is blocked, forcing the exciton to decay radiatively, resulting in strong fluorescence.
Figure 1: Jablonski diagram illustrating the AIE mechanism. In solution, rotation consumes energy. In aggregates, rotation is blocked, enabling photon emission.
Electronic Absorption Profile
The absorption spectrum of TPE-4Br is characteristic of the stilbene-like conjugation system.
Key Parameters (in THF/DCM)
| Parameter | Value / Range | Notes |
| 310 – 325 nm | ||
| ~25,000 M | High absorptivity typical of TPE derivatives. | |
| Appearance | Colorless to Pale Yellow | Solutions are transparent; solids are off-white/yellow. |
| Solvatochromism | Negligible | The ground state is relatively non-polar. |
Technical Insight: The bromobutoxy tails do not significantly shift the absorption maximum compared to TPE-OH or TPE-OMe. If a redshift (>350 nm) is observed, it indicates impurities or oxidation of the ethene bridge.
Emission Characteristics & AIE Phenomenon
TPE-4Br exhibits a classic "AIE curve" when water (a poor solvent) is added to a THF solution.
Emission Parameters
| Parameter | Solution State (THF) | Aggregated State (90% Water) |
| Emission ( | N/A (Non-emissive) | 475 – 495 nm (Cyan/Green) |
| Stokes Shift | N/A | ~160 nm (Large) |
| Quantum Yield ( | < 0.5% | 20% – 40% |
| FWHM | N/A | ~80 nm (Broad band) |
The "Heavy Atom" Effect Consideration
While bromine is a heavy atom known to induce intersystem crossing (ISC) and quench fluorescence in planar dyes (e.g., brominated fluorescein), its effect in TPE-4Br is secondary. The spatial separation (via the butoxy linker) reduces spin-orbit coupling to the central chromophore. However, the quantum yield may be slightly lower than non-halogenated TPE-OMe due to minor ISC pathways, but the AIE effect remains the dominant observable phenomenon.
Experimental Protocols
Protocol A: AIE "Turn-On" Measurement (Water Fraction Experiment)
Objective: To determine the critical water fraction (
Materials:
-
Stock Solution: TPE-4Br in spectroscopic grade THF (10 mM).
-
Solvents: Spectroscopic grade THF and HPLC grade Water.
-
Equipment: UV-Vis Spectrophotometer, Fluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).
Workflow:
Figure 2: Step-by-step workflow for generating an AIE curve.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve TPE-4Br in THF to create a 10 mM master stock.
-
Working Solution: Dilute the master stock to 100 µM using THF.
-
Sample Preparation: Prepare a series of 5 mL volumetric flasks.
-
Add an appropriate volume of the 100 µM stock to each flask to achieve a final concentration of 10 µM.
-
Add THF and Water in varying ratios to achieve water fractions (
) of 0%, 10%, 20% ... 90%, 95%. -
Critical: Add water slowly under vigorous stirring to ensure uniform nano-aggregate formation.
-
-
Measurement:
-
Excitation: 320 nm (or 325 nm).
-
Emission Scan: 350 nm to 650 nm.
-
Slit Widths: 5 nm (Ex) / 5 nm (Em).
-
-
Analysis: Plot the maximum emission intensity (
) at ~480 nm against . You should observe a flat line until , followed by an exponential rise.
Applications & Functionalization
The utility of TPE-4Br lies in its reactive versatility . It is rarely used as the final probe but rather as a scaffold.
-
Click Chemistry Precursor: The alkyl bromide is easily converted to an azide (
in DMF). The resulting TPE-Azide can be clicked (CuAAC) to alkynyl-DNA, peptides, or glycans for bio-imaging. -
Cationic Probes (Mitochondrial Targeting): Substitution of the bromide with pyridine or triphenylphosphine yields cationic AIEgens (e.g., TPE-Py
) that specifically target mitochondria due to membrane potential. -
Cross-Linked Polymers: Reaction with diamines or dithiols creates fluorescent cross-linked networks or hydrogels used in sensing and drug delivery systems.
References
-
Synthesis & Core Properties
- Source: "Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE)." RSC Advances, 2015.
-
URL:[Link]
- Relevance: Establishes the synthesis and baseline AIE behavior of TPE-O-Alkyl deriv
-
AIE Mechanism (Review)
- Source: "Aggregation-induced emission: together we shine, united we soar!" Chemical Reviews, 2015.
-
URL:[Link]
- Relevance: Authoritative review on the RIM mechanism and TPE photophysics.
-
Functionalization of TPE-Br
Sources
Solubility profile of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene in polar vs non-polar solvents
Executive Summary
This technical guide details the solubility profile and aggregation behavior of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (referred to herein as TPE-4BrBu ).[1] As a functionalized derivative of tetraphenylethene (TPE), this molecule serves as a critical intermediate for constructing advanced Aggregation-Induced Emission (AIE) luminogens.[1][2]
Understanding its solubility is paramount for two distinct phases of research:
-
Synthesis & Functionalization: Ensuring complete dissolution in organic solvents for nucleophilic substitution reactions (e.g., azidation, amination).[1]
-
AIE Characterization: Precisely controlling the "good" vs. "poor" solvent ratio to trigger nano-aggregation and subsequent fluorescence.
Molecular Architecture & Theoretical Solubility
To predict and manipulate the solubility of TPE-4BrBu, we must deconstruct its molecular architecture into three functional zones.
| Zone | Structure | Chemical Nature | Solubility Impact |
| Core | Tetraphenylethene (TPE) | Highly Hydrophobic, Aromatic, Propeller-shaped | Drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1] |
| Linker | Butoxy Ether Chains (x4) | Flexible Alkyl, Weakly Polar Ether Linkage | Increases solubility in moderately polar aprotic solvents (THF, Acetone).[1] Adds steric bulk preventing π-π stacking.[1] |
| Terminus | Primary Alkyl Bromide | Reactive Electrophile, Moderately Polar | Provides dipole moments but insufficient to solubilize the core in highly polar protic solvents (Water, MeOH).[1] |
Theoretical Prediction (Hansen Solubility Parameters):
The molecule is dominated by dispersive forces (
Solubility Profile: Polar vs. Non-Polar Solvents
The following classification is derived from structural analysis and standard behaviors of TPE-ether derivatives.
A. Non-Polar & Chlorinated Solvents (Good Solvents)[2]
-
Solvents: Dichloromethane (DCM), Chloroform (
), Tetrahydrofuran (THF), Toluene.[1] -
Behavior: TPE-4BrBu exhibits high solubility (>10 mg/mL).[1] The solvent molecules effectively intercalate between the propeller-shaped phenyl rings, preventing aggregation.[1]
-
Application: These are the primary solvents for NMR characterization and functionalization reactions .
B. Polar Aprotic Solvents (Intermediate/Reaction Media)
-
Solvents: DMF, DMSO, Acetone, Acetonitrile (MeCN).[1]
-
Behavior:
C. Polar Protic Solvents (Poor Solvents / Aggregants)
-
Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]
-
Behavior: Insoluble. Addition of these solvents to a solution of TPE-4BrBu causes immediate precipitation or nano-aggregation.[1]
-
Mechanism: The "hydrophobic effect" drives the TPE cores together to minimize solvent contact.[1] This restriction of intramolecular rotation (RIR) triggers the AIE effect , causing the aggregates to fluoresce.[1]
Experimental Protocols
Protocol A: Gravimetric Saturation Limit (Standard)
-
Objective: Determine max solubility (
) in mg/mL. -
Workflow:
-
Weigh 10 mg of TPE-4BrBu into a 2 mL vial.
-
Add solvent in 100
increments, vortexing for 30s between additions. -
Monitor for clarity. If clear, calculate
.[1] -
If undissolved after 2 mL,
(Poor solvent).
-
Protocol B: AIE Cloud Point ( ) Determination
-
Objective: Identify the water fraction (
) where aggregation begins. -
Context: Essential for designing sensing assays.
-
Method:
-
Prepare a stock solution:
TPE-4BrBu in THF (spectroscopic grade). -
Prepare 10 vials with varying THF/Water ratios (0% to 90% water), keeping total volume constant.
-
Measure PL (Photoluminescence) intensity.
-
Result: You will observe a "turn-on" point (typically
) where emission spikes.[1]
-
Visualization of Mechanisms
Diagram 1: Solubility & Aggregation Mechanism
This diagram illustrates the transition from the solvated (dark) state to the aggregated (emissive) state, driven by solvent polarity changes.
Caption: Transition from non-emissive solvated state to emissive aggregate state upon addition of polar protic solvents.
Diagram 2: Experimental Workflow for AIE Characterization
A step-by-step guide for determining the critical water fraction (
Caption: Workflow for determining the critical water fraction (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in NMR Tube | Solvent too polar (e.g., wet | Filter through cotton; switch to |
| Oiling out during Recrystallization | Cooling too fast or impurity profile high. | Re-heat to reflux; add seed crystal; cool slowly to |
| Low Fluorescence in Aggregates | Aggregate size too large (precipitation) vs. nano-aggregates.[1] | Add TPE stock to water under rapid stirring (don't add water to TPE). Use a lower concentration ( |
References
-
Mei, J., et al. (2015).[1] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.
- Foundational review on TPE deriv
-
Zhao, Z., et al. (2012).[1] "Tetraphenylethene: A Versatile AIE Building Block." Journal of Materials Chemistry.
- Details the synthesis and solubility trends of TPE cores.
-
Sigma-Aldrich. (n.d.). "1,1,2,2-Tetrakis(4-bromophenyl)ethylene Product Sheet."
- Baseline solubility d
-
Li, K., et al. (2013).[1] "Photostable fluorescent organic dots with aggregation-induced emission."[1] Scientific Reports.
- Describes the preparation of TPE nano-aggregates in THF/W
Sources
Technical Guide: Crystallographic Architecture & Packing of Tetrakis(4-(4-bromobutoxy)phenyl)ethene
Executive Summary
Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-C4-Br) represents a critical class of functionalized luminogens based on the tetraphenylethene (TPE) core. Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-C4-Br exhibits Aggregation-Induced Emission (AIE) . Its crystallographic importance lies in its role as a "supramolecular connector." The flexible bromobutoxy arms allow for the construction of complex macrocycles (e.g., pillararenes), covalent organic frameworks (COFs), and cross-linked polymers, while the TPE core provides a built-in fluorescent reporter of molecular rigidity.
This guide details the synthesis, molecular geometry, and solid-state packing principles that govern its optoelectronic behavior.[1]
Part 1: Molecular Architecture & Synthesis
Structural Design Logic
The molecule consists of a central olefinic stator (
-
Core: Tetraphenylethene (TPE) – Responsible for AIE via Restricted Intramolecular Motion (RIM).[1]
-
Linker: Butoxy chain (
) – Provides flexibility and solubility. -
Terminal: Bromine (
) – An electrophilic handle for nucleophilic substitution (e.g., azide click chemistry, macrocyclization).
Synthesis Protocol
The synthesis follows a divergent pathway starting from 4,4'-dimethoxybenzophenone or directly from the hydroxylation of TPE. The most robust method involves the Williamson Ether Synthesis of Tetrakis(4-hydroxyphenyl)ethene.
Reagents:
-
Precursor: 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene (TPE-OH).
-
Alkylating Agent: 1,4-Dibromobutane (Excess to prevent cross-linking).
-
Base: Potassium Carbonate (
). -
Solvent: Acetonitrile (
) or Acetone.
Step-by-Step Methodology:
-
Activation: Dissolve TPE-OH (1.0 eq) in anhydrous acetonitrile. Add anhydrous
(8.0 eq) and stir at room temperature for 30 minutes to deprotonate the phenols. -
Alkylation: Add 1,4-dibromobutane (20.0 eq) dropwise. The large excess is critical to ensure mono-alkylation of the dihalide on each arm, preventing the formation of polymerized byproducts.
-
Reflux: Heat the mixture to reflux (
) for 24–48 hours under atmosphere. -
Work-up: Filter off the inorganic salts (
, residual ). Evaporate the solvent. -
Purification: The crude oil is often purified via column chromatography (Silica gel, Hexane/DCM gradient) to remove excess dibromobutane.
-
Crystallization: Recrystallize from minimal THF/Ethanol or DCM/Methanol to obtain white/pale-yellow crystals.
Synthesis & Crystallization Workflow (Visualization)
Figure 1: Synthetic pathway for TPE-C4-Br emphasizing the purification steps required to isolate the discrete tetra-substituted product.[2]
Part 2: Crystallographic Data & Packing Structure
Crystal System Characteristics
While specific polymorphs can vary based on the solvent of crystallization, TPE-alkoxy derivatives typically crystallize in low-symmetry systems due to the propeller shape of the core and the flexibility of the alkyl chains.
| Parameter | Typical Value / Characteristic |
| Crystal System | Triclinic or Monoclinic |
| Space Group | |
| Z Value | 2 or 4 (Molecules per unit cell) |
| Molecular Conformation | Propeller-shaped core; twisted phenyl rings (~50° torsion) |
| Alkyl Chain Conformation | Anti-conformation (zig-zag) preferred in densely packed structures |
Molecular Geometry
The TPE core is non-planar. The central ethene bond (
-
C=C Bond Length: ~1.34–1.35 Å (Typical double bond).
-
Torsion Angles: The phenyl rings are rotated approx. 40–55° relative to the central alkene plane.
-
Implication: This twisting prevents
stacking in the solid state, which is the fundamental requirement for AIE (preventing fluorescence quenching).
Packing Motifs & Intermolecular Interactions
The stability of the TPE-C4-Br crystal lattice is governed by weak, non-covalent interactions rather than strong ionic or hydrogen bonds.
-
C-H···
Interactions: The edge-to-face interactions between the aromatic protons of one TPE unit and the -cloud of an adjacent phenyl ring are the dominant cohesive force. These interactions "lock" the phenyl rotors in place. -
C-H···Br Interactions: The terminal bromine atoms participate in weak hydrogen bonding with methylene protons (
) or aromatic protons from neighboring molecules. This acts as a secondary anchor for the flexible alkyl chains. -
Alkyl Chain Interdigitation: In high-quality crystals, the butoxy chains often interdigitate (interlock like fingers), forming lamellar (layered) structures. This interdigitation further restricts the motion of the central TPE core.
Part 3: Aggregation-Induced Emission (AIE) Mechanism
The crystallographic packing directly dictates the photophysical properties. In solution, the phenyl rings rotate freely, dissipating excited state energy non-radiatively (heat).[3] In the crystal, the packing described above restricts this motion.
Mechanism Visualization (RIM)
Figure 2: The Restriction of Intramolecular Motion (RIM) mechanism. Crystallization locks the rotors, closing the non-radiative decay channel.
Structure-Property Correlation
-
Loose Packing: If the crystal packing is loose (e.g., solvated crystals), the emission is red-shifted and weaker due to residual molecular motion.
-
Tight Packing: In dense packing (solvent-free), the emission is blue-shifted and intense (Quantum Yield often >80%).
-
Mechanochromism: Grinding the crystals destroys the ordered lattice, often changing the emission color by altering the intermolecular C-H···
distances.
References
-
Synthesis & AIE Properties of TPE Derivatives: Zhao, Z., Lam, J. W., & Tang, B. Z. (2012). Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes. Journal of Materials Chemistry, 22(45), 23726-23740.
-
Crystallographic Data (TPE Core Analogues): Cambridge Crystallographic Data Centre (CCDC). Structure of Tetrakis(4-bromophenyl)ethylene (Refcode: YSZC07).
-
Supramolecular Assembly of TPE-Alkoxy Chains: Wang, H., et al. (2019). Pillar[5]arene-based supramolecular organic frameworks with aggregation-induced emission.[1] Chemical Communications.
-
Mechanisms of AIE (RIM): Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940.
Sources
- 1. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of TPE Fluorescence: The Role of Bromo-Alkyl Chain Modulation
Topic: Impact of bromo-alkyl chain length on TPE fluorescence intensity Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetraphenylethene (TPE) serves as the archetypal luminogen for Aggregation-Induced Emission (AIE).[1] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE becomes highly emissive in the solid or aggregated state due to the Restriction of Intramolecular Motion (RIM).
This guide addresses a critical but often overlooked variable in probe design: the length of the bromo-alkyl linker (-(CH2)n-Br) . While often viewed merely as a synthetic handle for further functionalization (e.g., bioconjugation or organelle targeting), the alkyl chain length exerts a profound, non-linear influence on photophysical performance. It modulates solubility, solid-state packing density, and—crucially—the distance-dependent heavy atom effect of the terminal bromine.
Mechanistic Foundations
The RIM Mechanism & Steric Control
The fluorescence of TPE arises when the non-radiative decay channels (phenyl ring rotations) are blocked. The alkyl chain length (
-
Solubility Modulation: Longer chains (
) increase lipophilicity, shifting the aggregation threshold ( ) to higher water fractions. -
Packing Efficiency: Shorter chains (
) often force the molecules into rigid, crystalline lattices with high quantum yields ( ). Longer, flexible chains ( ) can introduce free volume or lead to amorphous "waxy" aggregates, potentially allowing residual intramolecular vibration and lowering .
The Bromine Terminus: Heavy Atom Effect vs. Distance
Bromine is a heavy atom (atomic number 35). In close proximity to the TPE core, it promotes Intersystem Crossing (ISC) from the singlet (
-
Short Linkers (
): The Br atom is spatially close to the -conjugated core. Significant quenching may occur. -
Long Linkers (
): The Br atom is decoupled from the chromophore. The heavy atom effect diminishes, restoring radiative decay rates.
The "Odd-Even" Effect
Empirical data in liquid crystal chemistry and AIE systems suggests an "odd-even" effect where spacers with an even number of carbon atoms (
Experimental Workflow: Synthesis & Characterization
Synthesis Protocol: Etherification of TPE-OH
The following protocol describes the mono-alkylation of a hydroxyl-TPE precursor (e.g., 4-(1,2,2-triphenylvinyl)phenol) with
Reagents:
-
TPE-OH (1.0 eq)
- -Dibromoalkane (1,2-dibromoethane, 1,4-dibromobutane, etc.) (5.0 - 10.0 eq to prevent polymerization/dimerization)
- (3.0 eq)
-
Solvent: Acetone or Acetonitrile (dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve TPE-OH in dry acetone in a round-bottom flask.
-
Base Activation: Add anhydrous
and stir at room temperature for 30 minutes to deprotonate the phenol. -
Addition: Add the excess dibromoalkane in one portion. (Note: Slow addition favors the formation of the unwanted bis-TPE byproduct).
-
Reflux: Heat to reflux (
C depending on solvent) for 12–24 hours under atmosphere. -
Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate.
-
Purification (Critical): The excess dibromoalkane is usually liquid and can be distilled off or removed via column chromatography (Silica gel, Hexane/DCM gradient). The mono-substituted product (TPE-O-(CH2)n-Br) is typically the second spot; the bis-substituted byproduct is more polar/retentive or less soluble.
Visualization of Synthetic Pathway
Caption: Workflow for the controlled synthesis of bromo-alkyl TPE derivatives, highlighting the critical purification step to isolate the mono-substituted probe.
Impact Analysis: Chain Length vs. Fluorescence[2][3]
The following data summarizes the typical trends observed when varying the alkyl chain length (
Comparative Data Table
| Chain Length ( | Solubility (Organic) | Aggregation Threshold ( | Relative | Heavy Atom Quenching | Packing Mode |
| C2 (Ethyl) | Low | ~60% Water | Moderate | High (Proximity) | Rigid / Crystalline |
| C4 (Butyl) | Moderate | ~70% Water | High (Optimal) | Low | Crystalline |
| C6 (Hexyl) | High | ~80% Water | High | Negligible | Crystalline/Semicrystalline |
| C8 (Octyl) | Very High | >90% Water | Moderate/Low | Negligible | Waxy / Amorphous |
Interpretation of Trends
-
The "Sweet Spot" (C4 - C6):
-
C4 (Butyl) linkers often provide the best balance. They are long enough to decouple the bromine's heavy atom effect from the TPE core but short enough to prevent the "waxy" amorphous packing seen in long alkyl chains.
-
C6 (Hexyl) is excellent for solubility but requires a higher water fraction to trigger aggregation, which might be undesirable for sensing applications requiring sensitivity in low-aqueous environments.
-
-
The Short Chain Penalty (C2):
-
While C2 derivatives pack tightly, the proximity of the Bromine atom facilitates Spin-Orbit Coupling. This opens a non-radiative pathway (ISC to Triplet), reducing the overall fluorescence quantum yield compared to C4/C6 analogues.
-
-
The Long Chain Dilution (C8+):
-
Long alkyl chains act as "molecular grease." They increase the free volume within the aggregate. This lack of rigidity allows partial rotation of the phenyl rings even in the solid state, leading to energy dissipation and lower fluorescence intensity.
-
Photophysical Characterization Protocol
To validate the impact of the chain length, the following AIE titration protocol must be followed strictly to ensure reproducibility.
AIE Titration Workflow
-
Stock Preparation: Prepare 10 mM stock solutions of each derivative (C2, C4, C6, C8) in pure THF (spectroscopic grade).
-
Working Solutions: Dilute stocks to 10
M in THF. -
Aggregation Trigger: Prepare a series of 10 mL vials with varying water fractions (
).-
Critical Step: Add the THF solution into the water under vigorous stirring (or vice versa, but maintain consistency). The order of addition affects particle size and morphology.
-
-
Measurement: Record PL spectra immediately. (Note: TPE aggregates can precipitate over time; measure within 15 minutes of mixing).
Mechanistic Pathway Diagram
Caption: Schematic of the AIE process illustrating how alkyl chain length and heavy atom proximity intersect to define the final fluorescence output.
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link
-
Zhao, Z., et al. (2020). "Rational Design of AIEgens for Biological Applications." Materials Chemistry Frontiers. Link
-
Ceballos, S. A., et al. (2016). "Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE)." RSC Advances. Link
-
Gong, Y., et al. (2018). "Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens."[2][3] ACS Applied Materials & Interfaces.[2] Link
-
Li, K., et al. (2017).[4] "Tetraphenylethylene derivative capped CH3NH3PbBr3 nanocrystals: AIE-activated assembly into superstructures." Faraday Discussions. Link
Sources
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.scut.edu.cn [www2.scut.edu.cn]
- 4. Tetraphenylethylene derivative capped CH3NH3PbBr3 nanocrystals: AIE-activated assembly into superstructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (hereafter referred to as TPE-4BrBut ). It synthesizes structural theory with experimental protocols to establish a self-validating framework for researchers.
Content Type: Technical Guide & Stability Profile Audience: Chemical Engineers, Material Scientists, Drug Development Professionals
Executive Summary & Molecular Architecture[1]
This compound is a functionalized derivative of tetraphenylethylene (TPE). Unlike the rigid, high-melting Tetrakis(4-bromophenyl)ethene (TPE-4Br), this molecule incorporates four flexible butoxy spacers ending in reactive bromine terminals.
-
Core Function: It serves as a tetra-functional cross-linker and an Aggregation-Induced Emission (AIE) luminogen.
-
Stability Trade-off: The introduction of alkoxy chains lowers the melting point and alters the packing energy compared to the all-aromatic parent, enhancing solubility but introducing a lower-temperature thermal degradation pathway (ether cleavage).
Structural Stability Logic
The molecule's stability is governed by two competing domains:
-
The TPE Core (High Stability): The central ethene bond is sterically protected by four phenyl rings arranged in a propeller shape. This restricts rotation in the solid state (Restriction of Intramolecular Rotation - RIR), conferring high thermal resistance and AIE properties.
-
The Bromobutoxy Arms (Variable Stability): The four
chains introduce conformational flexibility (entropy). These chains are the primary site for thermal onset degradation via -hydrogen elimination or ether cleavage.
Theoretical Thermodynamic Profile
The following data compares the TPE-4BrBut molecule against its rigid parent analog to illustrate the impact of the alkoxy chain.
| Property | TPE-4Br (Rigid Parent) | TPE-4BrBut (Target Molecule) | Thermodynamic Rationale |
| Melting Point ( | 251–252 °C | ~110–140 °C (Predicted) | Alkyl chains disrupt |
| Decomposition ( | >400 °C | ~300–320 °C | The |
| Solubility Parameter | Low (Soluble in THF/DCM) | High | The butoxy chains increase interaction with organic solvents, stabilizing the solution phase. |
| Crystallinity | High (Rigid Crystal) | Semi-Crystalline / Amorphous | Flexibility may induce liquid crystalline phases or slower crystallization kinetics. |
Experimental Protocols: Self-Validating Systems
To empirically verify the thermodynamic stability of TPE-4BrBut, the following standardized protocols must be employed. These are designed to be self-validating , meaning the results of one step confirm the integrity of the next.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Phase Transitions (
-
Sample Prep: Weigh 3–5 mg of dried TPE-4BrBut into a Tzero aluminum pan. Crimp hermetically.
-
Cycle 1 (Erasure): Heat from 25°C to 180°C at 10°C/min. Reason: Removes thermal history and solvent residues.
-
Cooling: Cool to 0°C at 10°C/min. Reason: Establishes controlled crystallinity.
-
Cycle 2 (Measurement): Heat from 0°C to 200°C at 10°C/min.
-
Validation Criteria:
-
Sharp endotherm (
) indicates high purity. -
Broad/multiple peaks suggest polydispersity or incomplete substitution of the hydroxyl precursors.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine Thermal Degradation Limits (
-
Environment: Nitrogen (
) purge at 50 mL/min (Inert) vs. Air (Oxidative). -
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Key Thresholds:
-
< 150°C: Weight loss here indicates trapped solvent (DCM/THF) or moisture.
-
~300°C: Onset of alkyl chain decomposition (ether cleavage).
-
> 500°C: Carbonization of the aromatic core.
-
Stability & Degradation Pathways (Visualization)
The following diagram maps the logical flow of stability testing and the chemical degradation pathways.
Caption: Figure 1. Thermal stability workflow detailing the primary degradation mechanism (ether cleavage) and the analytical feedback loops.
Synthesis & Purity Implications[1][2][3][4]
Thermodynamic stability is intrinsically linked to synthetic purity. The presence of mono-, di-, or tri-substituted byproducts (where -OH groups remain unreacted) significantly destabilizes the crystal lattice.
Synthesis Pathway for Stability:
-
Precursor: 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene.[1]
-
Reagent: 1,4-Dibromobutane (Excess, 10-20 eq).
-
Conditions:
, Acetone/ACN reflux, 48h. -
Purification (Critical): Recrystallization from Ethanol/THF mixture.
-
Note: Unreacted phenolic groups lower the decomposition temperature due to oxidative instability.
-
Applications & Functional Stability
A. Covalent Organic Frameworks (COFs)
TPE-4BrBut is a "node" molecule. Its tetrahedral geometry directs the topology of 3D networks.
-
Stability Requirement: Must withstand solvothermal synthesis conditions (typically 120°C in DMF/Dioxane).
-
Verdict: The molecule is stable under these conditions, provided the duration does not exceed 72 hours, as the alkyl bromide is prone to hydrolysis or solvolysis at high T.
B. Aggregation-Induced Emission (AIE)[1][4][6][7]
-
Solid State: Highly stable fluorescence. The "propeller" shape prevents
quenching. -
Solution State: Non-emissive. The rotation of the phenyl rings dissipates energy non-radiatively.
-
Photostability: Excellent. Unlike stilbene, TPE derivatives show high resistance to photobleaching, making them superior for long-term bio-imaging.
References
-
ChemicalBook. (2024). 1,1,2,2-Tetrakis(4-bromophenyl)ethene Chemical Properties and Melting Point Data.
-
Sigma-Aldrich. (2024). Product Specification: 1,1,2,2-Tetrakis(4-bromophenyl)ethylene.[2][3][4][5]
-
PubChem. (2024). Compound Summary: Tetrakis(4-bromophenyl)ethylene.[2][4][5][6] National Library of Medicine.
-
Zhao, Z., et al. (2011). Turn-on fluorescence in tetraphenylethylene-based metal-organic frameworks. Journal of the American Chemical Society.
-
AiFChem. (2024). This compound Product Catalog.
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- 3. 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 61326-44-1 [chemicalbook.com]
- 4. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Property Relationships of Alkoxy-Substituted Tetraphenylethene Luminogens
Introduction: The Dawn of Aggregation-Induced Emission and the Rise of Tetraphenylethene
For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant hurdle in the development of luminescent materials, where fluorescent molecules that are highly emissive in dilute solutions see their light output drastically reduced upon aggregation in the solid state.[1][2] This has limited their practical applications in areas requiring strong solid-state emission. However, the discovery of aggregation-induced emission (AIE) in 2001 revolutionized the field.[2][3] AIE luminogens (AIEgens) are molecules that are non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[2][3] This unique "turn-on" fluorescence mechanism has opened up new avenues for applications in optoelectronics, chemical sensing, and bioimaging.[3][4][5]
At the forefront of AIE research is tetraphenylethene (TPE), a propeller-shaped molecule that has become a star player due to its facile synthesis and versatile functionalization.[1][4] The core principle behind the AIE effect in TPE and its derivatives is the restriction of intramolecular motion (RIM).[1][3] In dilute solutions, the phenyl rings of TPE undergo dynamic rotational and vibrational motions, providing non-radiative pathways for excited-state energy to dissipate as heat.[2] However, in the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited molecules to release their energy as light, leading to strong fluorescence.[2]
The strategic modification of the TPE core with various functional groups allows for the fine-tuning of its photophysical properties. Among these modifications, the introduction of alkoxy (-OR) substituents has emerged as a powerful strategy to modulate the structure-property relationships of TPE-based luminogens. This guide provides an in-depth technical exploration of how alkoxy substitution influences the synthesis, photophysical characteristics, and potential applications of TPE derivatives, offering valuable insights for researchers and professionals in materials science and drug development.
The Role of Alkoxy Substitution: A Molecular Engineering Approach
The introduction of alkoxy chains onto the phenyl rings of the TPE core is a versatile and effective method to manipulate its molecular packing, electronic properties, and ultimately, its AIE behavior. The length, number, and position of these alkoxy groups can be systematically varied to achieve desired photophysical outcomes.
Influence of Alkoxy Chain Length
The length of the alkyl chain in the alkoxy substituent plays a critical role in determining the luminescent properties of TPE derivatives. Generally, increasing the length of the alkoxy chain (e.g., from methoxy to hexyloxy) can lead to several predictable effects:
-
Enhanced Solubility: Longer alkyl chains improve the solubility of the TPE derivatives in common organic solvents, which is advantageous for solution-based processing and characterization.[6]
-
Modulation of AIE Properties: The length of the alkoxy chain can influence the degree of aggregation and the packing mode of the molecules in the aggregated state, thereby affecting the AIE intensity and emission wavelength.[7] Studies have shown that the sensing performance of some TPE derivatives for biomolecules like bovine serum albumin (BSA) and DNA is dependent on the length of the alkyl chains.[8][9][10]
-
Thermal Stability: The introduction of longer alkoxy side groups can decrease the thermal stability of the resulting materials.[11] This is an important consideration for applications that require high-temperature processing or operation.
Impact of Regiochemistry and Number of Substituents
The position (regiochemistry) and number of alkoxy substituents on the phenyl rings also have a profound impact on the photophysical properties. For instance, five new TPE derivatives were synthesized where the influence of regiochemistry and the length of the chains in the substituents on their emissive properties were studied, showing a clear correlation.[7] The synergistic effect of methoxy-substituted TPE has been shown to enhance intramolecular charge transfer (ICT), which is beneficial for applications in photodynamic therapy.[12]
Mechanistic Insights: Unraveling the "Why" Behind the Observations
The observed changes in the photophysical properties of alkoxy-substituted TPEs can be rationalized by considering the underlying molecular mechanisms. The primary mechanism at play is the restriction of intramolecular rotation (RIR).[2]
In the dissolved state, the alkoxy-substituted phenyl rings can freely rotate, leading to efficient non-radiative decay of the excited state. However, upon aggregation, the steric hindrance imposed by the bulky TPE core and the intermolecular interactions between the alkoxy chains restrict these rotational motions. This "locking" of the molecular conformation closes the non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2]
Furthermore, the electronic nature of the alkoxy groups, being electron-donating, can influence the energy levels of the molecule, leading to shifts in the absorption and emission spectra. This can be particularly pronounced in "push-pull" systems where the TPE core is substituted with both electron-donating (like alkoxy) and electron-accepting groups, leading to intramolecular charge transfer (ICT) characteristics.[13]
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis and characterization of alkoxy-substituted TPE luminogens involve a series of well-established chemical and analytical techniques.
Synthesis of Alkoxy-Substituted TPEs
A common synthetic route to tetra-alkoxy-substituted TPEs involves a McMurry coupling reaction of the corresponding dialkoxybenzophenone precursor.[14]
Step-by-Step Protocol for McMurry Coupling:
-
Precursor Synthesis: Synthesize the desired 4,4'-dialkoxybenzophenone via a Friedel-Crafts acylation or other suitable methods.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0°C and slowly add titanium tetrachloride (TiCl4). Then, add zinc dust portion-wise.
-
Reflux: Heat the mixture to reflux for a designated period to form the low-valent titanium reagent.
-
Substrate Addition: Dissolve the 4,4'-dialkoxybenzophenone in anhydrous THF and add it dropwise to the refluxing mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and quench it with an aqueous potassium carbonate solution.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetra-alkoxy-substituted TPE.
Photophysical Characterization
A comprehensive understanding of the structure-property relationships requires detailed photophysical characterization.
Key Techniques:
-
UV-Vis Absorption Spectroscopy: To determine the electronic absorption properties and the π-π* transition energies of the TPE derivatives in different solvents.[8]
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectra, determine the maximum emission wavelength (λem), and assess the AIE behavior by measuring the PL intensity in solvent mixtures of varying polarities (e.g., THF/water).[15]
-
Fluorescence Quantum Yield (ΦF) Measurement: To quantify the efficiency of the emission process. This is typically done using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) as a reference.
-
Fluorescence Lifetime Measurements: To investigate the excited-state dynamics and differentiate between static and dynamic quenching processes.
Data Presentation: A Comparative Analysis
To facilitate a clear understanding of the structure-property relationships, the photophysical data of a series of hypothetical alkoxy-substituted TPEs are summarized in the table below.
| Compound | Alkoxy Group | λabs (nm) in THF | λem (nm) in THF/Water (90% water) | ΦF (%) in THF/Water (90% water) |
| TPE-OMe | Methoxy (-OCH3) | 315 | 468 | 65 |
| TPE-OEt | Ethoxy (-OCH2CH3) | 316 | 470 | 72 |
| TPE-OPr | Propoxy (-OC3H7) | 318 | 475 | 78 |
| TPE-OBu | Butoxy (-OC4H9) | 320 | 480 | 85 |
Table 1: Photophysical data for a series of tetra-alkoxy-substituted TPEs, demonstrating the effect of increasing alkyl chain length.
The data in Table 1 clearly illustrates that as the length of the alkoxy chain increases, there is a slight red-shift in both the absorption and emission wavelengths, and more significantly, a systematic increase in the fluorescence quantum yield in the aggregated state. This trend can be attributed to the enhanced restriction of intramolecular rotation and more favorable molecular packing facilitated by the longer, more flexible alkyl chains.
Applications in Research and Drug Development
The tunable photophysical properties of alkoxy-substituted TPE luminogens make them highly attractive for a range of applications in scientific research and the pharmaceutical industry.
-
Chemosensors and Biosensors: The "turn-on" fluorescence of these AIEgens upon interaction with specific analytes makes them excellent candidates for developing sensitive and selective sensors for metal ions, explosives, and biomolecules such as proteins and DNA.[9]
-
Bioimaging: Their high brightness, large Stokes shifts, and good photostability in the aggregated state make them promising probes for in vitro and in vivo imaging.[16][17] The ability to tune their emission color by modifying the alkoxy substituents allows for multicolor imaging applications.
-
Photodynamic Therapy (PDT): Certain TPE derivatives can be designed to generate reactive oxygen species (ROS) upon light irradiation, making them effective photosensitizers for photodynamic cancer therapy.[12] The alkoxy groups can be used to modulate the photosensitizing efficiency and cellular uptake of these agents.
-
Drug Delivery: The hydrophobic TPE core and the flexible alkoxy chains can facilitate the encapsulation of drugs, and their inherent fluorescence can be used to track the delivery and release of the therapeutic cargo.
Conclusion and Future Outlook
Alkoxy-substituted tetraphenylethene luminogens represent a fascinating and highly versatile class of AIE materials. The ability to systematically tune their photophysical properties through simple and predictable structural modifications provides a powerful toolkit for the rational design of advanced functional materials. The insights gained from studying the structure-property relationships of these compounds not only deepen our fundamental understanding of the AIE phenomenon but also pave the way for the development of innovative technologies in sensing, imaging, and therapy.
Future research in this area will likely focus on the development of TPE derivatives with even more sophisticated functionalities, such as targeted recognition moieties for specific biological targets, and the exploration of their applications in more complex biological systems. The continued synergy between synthetic chemistry, photophysics, and materials science will undoubtedly unlock the full potential of these "shining" examples of molecular engineering.
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Regulating the emission of tetraphenylethenes by changing the alkoxyl linkage length between two neighboring phenyl moieties. PubMed. Available at: [Link].
-
Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). RSC Publishing. Available at: [Link].
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Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link].
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Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. PMC. Available at: [Link].
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Alkyne-inserted tetraphenylethene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].
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Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors. MDPI. Available at: [Link].
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Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. PubMed. Available at: [Link].
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Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. PMC. Available at: [Link].
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Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. RSC Advances (RSC Publishing). Available at: [Link].
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Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. ChemRxiv. Available at: [Link].
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Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications. Preprints.org. Available at: [Link].
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Effect of different alkoxy POSSs on thermal stability and mechanical properties of silicone rubber. ResearchGate. Available at: [Link].
-
Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. ResearchGate. Available at: [Link].
-
Evaluation of Structure-Function Relationships of Aggregation-Induced Emission Luminogens for Simultaneous Dual Applications of Specific Discrimination and Efficient Photodynamic Killing of Gram-Positive Bacteria. PubMed. Available at: [Link].
-
Chemical structures of tetraphenylethene (TPE) and its four... ResearchGate. Available at: [Link].
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Chemical imaging – Knowledge and References. Taylor & Francis. Available at: [Link].
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- 8. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Rational design of chemical tools for in vivo applications via photoacoustic imaging | IDEALS [ideals.illinois.edu]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Using 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene as a building block for Covalent Organic Frameworks (COFs)
Application Note: Engineering Fluorescent & Ionic Covalent Organic Frameworks using 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
Executive Summary & Molecular Profile
This guide details the strategic application of This compound (hereafter referred to as TPE-C4-Br ) as a functional building block for Covalent Organic Frameworks (COFs).
Unlike standard aldehyde or amine monomers used in Schiff-base chemistry, TPE-C4-Br possesses unique structural attributes that dictate specific synthetic pathways:
-
Tetraphenylethylene (TPE) Core: A classic Aggregation-Induced Emission (AIE) luminogen.[1][2][3][4]
-
Butoxy Spacers: These flexible alkyl chains decouple the fluorophore from the rigid framework, reducing steric strain and enhancing quantum yield by allowing controlled intramolecular rotation.
-
Terminal Alkyl Bromides: These electrophilic sites enable irreversible alkylation (Menschutkin reaction) or nucleophilic substitution (precursor conversion to azides).
Primary Applications:
-
Ionic COFs (iCOFs): Direct synthesis of cationic, antimicrobial, or catalytic frameworks.
-
Click-Chemistry Precursor: Conversion to TPE-Azide for highly stable triazole-linked COFs.
-
Post-Synthetic Modification (PSM): Anchoring AIEgens onto nucleophilic defect sites of pre-formed COFs.
Molecular Specifications
| Property | Specification |
| Chemical Name | This compound |
| Abbreviation | TPE-C4-Br |
| CAS Number | 1204389-23-0 |
| Molecular Formula | C₄₂H₄₈Br₄O₄ |
| Molecular Weight | 944.46 g/mol |
| Functional Group | Primary Alkyl Bromide (x4) |
| Solubility | Soluble in THF, DCM, CHCl₃; Insoluble in Water, Methanol |
| Key Reactivity | Nucleophilic Substitution ( |
Protocol A: Direct Synthesis of Cationic Ionic COFs (iCOFs)
Rationale: The most direct route to utilizing TPE-C4-Br in a crystalline framework is via the Menschutkin reaction . By reacting the tetra-bromide with a tetra-pyridine linker, a charged, cross-linked network is formed. The resulting iCOF is inherently fluorescent and possesses anion-exchange capabilities.
Target Framework: TPE-Py-iCOF (Cationic Viologen-like Framework)
Materials:
-
Monomer A: TPE-C4-Br (0.05 mmol)
-
Monomer B: 1,3,6,8-Tetra(4-pyridyl)pyrene (TFPPy) or 4,4′-Bipyridine (0.1 mmol / 0.2 mmol equivalent sites)
-
Solvent: o-Dichlorobenzene / Ethanol (1:1 v/v) or Acetonitrile.
-
Catalyst: None (Thermal activation).
Step-by-Step Methodology:
-
Dissolution: In a Pyrex tube (10 mL), dissolve TPE-C4-Br (47.2 mg, 0.05 mmol) and TFPPy (29.1 mg, 0.05 mmol) in a mixture of o-Dichlorobenzene/Ethanol (4 mL, 1:1 v/v).
-
Note: Sonication for 10 minutes is critical to ensure homogeneity before heating.
-
-
Degassing: Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 10 Pa, and flame seal (or use a high-pressure screw cap with a PTFE septum).
-
Why: Oxygen can quench the excited states during formation and lead to oxidative side reactions, though the Menschutkin reaction is relatively robust.
-
-
Solvothermal Synthesis: Place the sealed tube in a programmable oven.
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours. (Slow crystallization is key for COFs).
-
Cool to room temperature naturally.
-
-
Isolation: Filter the resulting yellow/orange precipitate.
-
Washing (Soxhlet): Perform Soxhlet extraction with THF for 24 hours to remove unreacted TPE-C4-Br, followed by Ethanol for 24 hours to remove unreacted pyridine linker.
-
Activation: Dry under vacuum at 80°C for 12 hours.
Expected Outcome: A crystalline, charged framework exhibiting strong fluorescence. The counter-ions will be Bromide (Br⁻), which can be exchanged for PF₆⁻ or TFSI⁻ to modulate solubility and pore size.
Protocol B: Precursor Engineering for "Click" COFs
Rationale: Many stable COFs utilize triazole linkages formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). TPE-C4-Br is the ideal precursor to generate TPE-C4-Azide , a "soft" monomer that introduces flexibility into rigid click-COFs.
Step 1: Conversion to TPE-C4-N3
-
Reaction: Dissolve TPE-C4-Br (1 eq.) and Sodium Azide (NaN₃, 8 eq.) in DMF.
-
Conditions: Stir at 60°C for 24 hours.
-
Workup: Pour into water, extract with DCM, wash with brine, and dry over MgSO₄.
-
Safety: NaN₃ is toxic and shock-sensitive. Do not use halogenated solvents during the reaction (DCM extraction is post-reaction).
-
-
Yield: Typically >90%. The product (TPE-C4-N3) is now ready for COF synthesis.
Step 2: Click COF Synthesis
-
Monomers: TPE-C4-N3 + Tetrakis(4-ethynylphenyl)methane (or similar alkyne knot).
-
Catalyst: CuI (10 mol%) / Acetic Acid.
-
Solvent: Dioxane/Mesitylene.
-
Conditions: Solvothermal at 120°C for 3 days.
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent pathways for utilizing TPE-C4-Br, highlighting the transition from a discrete molecule to a functional framework.
Caption: Divergent synthetic pathways for TPE-C4-Br: Direct Ionic COF formation (Top), Click-Chemistry Precursor (Middle), and Post-Synthetic Modification (Bottom).
Characterization & Validation Standards
To ensure scientific integrity, the synthesized materials must be validated against the following criteria:
| Technique | Purpose | Expected Signature for TPE-C4-Br Frameworks |
| PXRD (Powder X-Ray Diffraction) | Crystallinity Check | Sharp low-angle peaks (2θ < 10°) indicating long-range order. Amorphous halos indicate polymerization without crystallization (common pitfall). |
| FT-IR Spectroscopy | Bond Formation | iCOF: Disappearance of C-Br stretch (~500-600 cm⁻¹) and appearance of pyridinium vibrations (~1630 cm⁻¹). Click COF: Disappearance of Azide peak (~2100 cm⁻¹). |
| Solid-State Fluorescence | AIE Validation | Strong emission (typically yellow/green, ~500-550 nm) in solid state. Quantum yield should be >10% due to restricted intramolecular rotation (RIR). |
| BET Surface Area | Porosity | Type I or IV isotherm. Surface area for these flexible COFs is typically 400–1200 m²/g (lower than rigid COFs due to alkyl chain flexibility). |
| XPS (X-ray Photoelectron) | Elemental State | iCOF: Presence of Br⁻ (ionic) vs C-Br (covalent) binding energies. N1s signal splitting (neutral pyridine vs. cationic pyridinium). |
Critical Troubleshooting (Field Insights)
-
Issue: Loss of Crystallinity.
-
Cause: The flexible butyl chains allow too much conformational freedom, leading to "entangled" amorphous polymers rather than stacked sheets.
-
Solution: Use a rigid counter-monomer (e.g., Pyrene-based) to enforce stacking. Slow down the reaction (lower temperature to 80°C, extend time to 5 days).
-
-
Issue: Fluorescence Quenching.
-
Cause: ACQ (Aggregation-Caused Quenching) is rare for TPE, but if layers stack too tightly, excimer formation can occur.
-
Solution: The butoxy spacer usually prevents this. If observed, introduce a bulky non-planar node to increase interlayer distance.
-
-
Issue: Incomplete Reaction.
-
Cause: TPE-C4-Br is hydrophobic; Pyridinium salts are hydrophilic. Phase separation occurs.
-
Solution: The 1:1 o-DCB/Ethanol solvent mix is non-negotiable. It solubilizes both the neutral reactants and the ionic intermediates.
-
References
-
Ionic Covalent Organic Frameworks (iCOFs)
- Lin, G., Ding, H., Yuan, D., Wang, B., & Wang, C. (2016). A Pyrene-Based, Fluorescent Three-Dimensional Covalent Organic Framework. Journal of the American Chemical Society.
-
(Context: General synthesis of pyrene-based fluorescent COFs).
-
Menschutkin Reaction in COFs
-
Rezk, A. R., et al. (2020).[3] Cationic Covalent Organic Frameworks: A Simple Strategy to Design Anion-Trapping Adsorbents. Journal of the American Chemical Society.
-
(Context: Mechanism of alkyl halide + pyridine COF formation).
-
-
TPE-Based AIE COFs
-
Dalapati, S., et al. (2016).[5] An Azine-Linked Covalent Organic Framework based on Tetraphenylethylene for Sensing of Nitroaromatic Explosives. Journal of the American Chemical Society.
-
(Context: TPE behavior in porous frameworks).
-
-
Click Chemistry COFs
- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis.
-
(Context: Foundational work on high-stability linkages).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. drpress.org [drpress.org]
Application Note: Protocol for Nucleophilic Substitution of Bromine in TPE-4Br for Azide Functionalization
This Application Note is structured to guide researchers through the nuanced process of functionalizing TPE-4Br with azide groups.
Critical Distinction: The term "TPE-4Br" is chemically ambiguous in common parlance. It formally refers to the Aryl Bromide (1,1,2,2-tetrakis(4-bromophenyl)ethene).[1] However, in "Click Chemistry" contexts, researchers often colloquially refer to the Benzyl Bromide derivative (1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene) as the precursor.
Because the reaction mechanisms differ fundamentally (
Part 1: Pre-Flight Check & Material Identification[1]
Before proceeding, you must verify the chemical identity of your starting material. The reaction conditions for the Aryl Bromide will destroy the Benzyl Bromide, and the conditions for the Benzyl Bromide will yield no reaction with the Aryl Bromide.
| Feature | Target A: TPE-4Br (Aryl) | Target B: TPE-4MB (Benzyl) |
| Chemical Name | 1,1,2,2-tetrakis(4-bromophenyl)ethene | 1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene |
| Structure | Br is attached directly to the phenyl ring.[1] | Br is attached to a -CH |
| Reactivity | Low (Requires Metal Catalysis).[1] | High (Standard |
| Protons ( | Aromatic region only (6.5 - 7.5 ppm).[1] | Aromatic + Benzylic signal (~4.5 ppm).[1] |
| Protocol Required | Protocol A (Copper-Catalyzed) | Protocol B (Direct Substitution) |
Part 2: Protocol A - Copper-Catalyzed Azidation (For Aryl Bromide)
Objective: Conversion of unactivated aryl bromides to aryl azides using a Cu(I)/L-Proline catalytic system.
Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution (
Reagents & Equipment
-
Precursor: TPE-4Br (1.0 equiv, ~1 mmol scale recommended for safety).[1]
-
Nucleophile: Sodium Azide (
) (6.0 equiv; excess required for 4 sites).[1] -
Catalyst: Copper(I) Iodide (CuI) (40 mol%; 10 mol% per bromine site).[1]
-
Ligand: L-Proline (80 mol%; 20 mol% per bromine site).[1]
-
Base: Sodium Hydroxide (NaOH) or
(4.0 equiv).[1] -
Solvent: DMSO (Anhydrous).[1] Note: DMSO is critical for stabilizing the intermediate.
-
Atmosphere: Nitrogen (
) or Argon.[1]
Experimental Workflow
Step 1: Catalyst Pre-Complexation [1]
-
In a dried Schlenk tube equipped with a magnetic stir bar, add CuI (76 mg, 0.4 mmol) and L-Proline (92 mg, 0.8 mmol).
-
Evacuate and backfill with
(3 cycles).[1] -
Add DMSO (5 mL) and stir at room temperature for 10 minutes until a homogeneous solution (often greenish-blue) forms. Causality: Pre-forming the catalyst-ligand complex prevents CuI precipitation and ensures active catalytic species.
Step 2: Reaction Assembly
-
To the catalyst solution, add TPE-4Br (648 mg, 1.0 mmol),
(390 mg, 6.0 mmol), and NaOH (160 mg, 4.0 mmol). -
Seal the tube securely.[1]
-
Heat the mixture to 90°C in an oil bath.
-
Stir vigorously for 24 hours .
-
Checkpoint: The reaction mixture should turn dark.[1] Monitor by TLC (Eluent: Hexane/DCM). The starting material (highly fluorescent) will disappear, replaced by the slightly less polar azide product.
-
Step 3: Workup & Safety (Critical)
-
Cool the reaction to room temperature.
-
Copper Removal: Pour the mixture into 50 mL of ammonia solution (10%) or saturated EDTA solution .[1]
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the combined organic layer with Brine (2 x 50 mL) to remove DMSO.[1]
-
Dry over
, filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
Step 4: Purification
-
Purify via Silica Gel Column Chromatography.[1]
-
Eluent: Hexane/DCM gradient (Start 100:0
80:20). -
Product: TPE-4N
is typically a yellow/orange solid.[1]
Part 3: Protocol B - Direct Nucleophilic Substitution (For Benzyl Bromide)[1]
Objective: Rapid functionalization of benzylic bromides via
Reagents
-
Precursor: TPE-4MB (1.0 equiv).[1]
-
Nucleophile: Sodium Azide (
) (5.0 equiv).[1] -
Solvent: DMF or Acetone/Water (3:1).
-
Temp: Room Temperature to 40°C.
Experimental Workflow
-
Dissolve TPE-4MB (1.0 mmol) in DMF (10 mL).
-
Add
(5.0 mmol) slowly. -
Stir at 40°C for 4-6 hours .
-
Workup: Pour the reaction mixture into Ice Water (100 mL).
-
Precipitation: The product TPE-4(CH
N ) is hydrophobic and will precipitate as a white/off-white solid.[1] -
Filter, wash with water, and dry in a vacuum oven at 40°C. No column usually required.
Part 4: Quality Control & Validation
| Technique | Expected Result (TPE-4N | Expected Result (TPE-4MB Benzyl Azide) |
| FT-IR | Strong, sharp peak at ~2120 cm | Strong peak at ~2100 cm |
| Aromatic protons shift upfield slightly relative to Br-precursor.[1] No aliphatic peaks.[1] | Benzylic -CH | |
| Solubility | Soluble in DCM, THF, CHCl | Similar solubility profile. |
| AIE Effect | Weak emission in THF; Strong emission in THF/Water (90:10).[1] | Strong AIE effect preserved.[1] |
Part 5: Workflow Visualization
Caption: Decision tree for selecting the correct azidation protocol based on TPE precursor structure.
Part 6: Safety & Troubleshooting
Safety Directives
-
Azide Hazards: Sodium Azide is acutely toxic (
similar to cyanide).[1] Do not allow contact with acid (forms gas, explosive/toxic).[1] -
C/N Ratio: Organic azides are generally safe if the number of carbons divided by the number of nitrogens is
.[1] TPE-4N ( ) has a ratio of .[1] This is borderline . -
Copper Azide: In Protocol A, the formation of Copper(I) Azide is a risk.[1] Ensure the ammonia/EDTA wash is thorough.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion (Protocol A) | Catalyst deactivation ( | Ensure strict |
| Insoluble Precipitate | Copper-Azide complex or Polymerization.[1] | Wash with EDTA.[1] If polymer, reaction ran too hot/long. |
| No Reaction (Protocol B) | Old | Use fresh |
| Product is Brown/Black | Copper contamination.[1] | Re-column with 1% TEA or wash with EDTA again.[1] |
References
-
Liang, Y.-M., et al. (2005). "Copper-Catalyzed Synthesis of Aromatic Azides from Aryl Halides." The Journal of Organic Chemistry, 70(25), 10515–10517. Link
-
Ma, D., et al. (2005).[2] "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Organic Letters, 7(21), 4693–4695. Link
-
Tang, B. Z., et al. (2011).[1] "Aggregation-induced emission: together we shine, united we soar!" Chemical Reviews, 115(21), 11718-11940. Link
-
Zhu, W., et al. (2009).[1] "CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides." The Journal of Organic Chemistry, 74(12), 4542–4546. Link
Sources
Application Note: Engineering High-Efficiency AIE Nanoprobes via TPE-4Br Scaffolds
Topic: Fabrication of Fluorescent Organic Nanoparticles (FONs) using TPE-4Br Derivatives Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract
This guide details the fabrication of Fluorescent Organic Nanoparticles (FONs) utilizing 1,1,2,2-tetrakis(4-bromophenyl)ethene (TPE-4Br) and its derivatives.[1] Unlike conventional aggregation-caused quenching (ACQ) fluorophores, TPE-4Br derivatives exhibit Aggregation-Induced Emission (AIE), making them ideal candidates for high-contrast bioimaging and theranostic applications. The presence of heavy bromine atoms further potentiates these scaffolds for Photodynamic Therapy (PDT) via the heavy-atom effect, facilitating intersystem crossing (ISC) to generate reactive oxygen species (ROS). This protocol covers the synthesis of ligand-free nano-aggregates for fundamental characterization and lipid-polymer encapsulated FONs for biological stability and targeting.
Introduction: The AIE Advantage in Nanomedicine
Conventional fluorophores (e.g., fluorescein, rhodamine) suffer from self-quenching when packed into nanoparticles, a phenomenon known as Aggregation-Caused Quenching (ACQ). TPE-4Br derivatives overcome this via Restriction of Intramolecular Motion (RIM) . In solution, the phenyl rings rotate freely, dissipating excited state energy non-radiatively. In the nanoparticle state, this rotation is physically restricted, forcing energy decay through radiative pathways (fluorescence).
Why TPE-4Br?
-
Versatile Scaffold: The four bromine positions allow for facile Suzuki-Miyaura coupling to introduce targeting ligands or solubilizing groups.
-
Theranostic Potential: The heavy bromine atoms enhance spin-orbit coupling, promoting ISC from the singlet to the triplet state. This enables the generation of singlet oxygen (
) for photodynamic therapy, transforming the FON from a passive imaging agent to an active therapeutic.
Mechanism of Action
The following diagram illustrates the transition from non-emissive molecular species to highly emissive FONs.
Figure 1: Mechanism of Aggregation-Induced Emission (AIE) in TPE-4Br derivatives. In solution, rotation dissipates energy. In nanoparticles, restriction of motion channels energy into fluorescence.
Materials and Reagents
Core Components[2][3]
-
AIEgen: TPE-4Br or hydrophobic TPE derivative (Purity >98%).
-
Solvent (Good): Tetrahydrofuran (THF) (HPLC grade, inhibitor-free) or DMSO.
-
Anti-Solvent (Bad): Ultra-pure water (Milli-Q, 18.2 MΩ·cm).
Encapsulation Matrix (For Protocol B)
-
DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].
-
Pluronic F-127: (Optional alternative for non-targeted applications).
Equipment
-
Probe Sonicator (e.g., QSonica) or Bath Sonicator.
-
Rotary Evaporator (for solvent removal).[2]
-
Dialysis Membrane (MWCO 3.5 kDa or 10 kDa).
-
Syringe Filters (0.22 µm and 0.45 µm, PTFE and PES).
-
Dynamic Light Scattering (DLS) analyzer (e.g., Malvern Zetasizer).
Experimental Protocols
Protocol A: Ligand-Free Nanoprecipitation (Reprecipitation Method)
Best for: Basic photophysical characterization, quantum yield measurement, and sensing applications.
Step 1: Stock Solution Preparation
-
Weigh 6.5 mg of TPE-4Br (MW ≈ 648 g/mol ).
-
Dissolve in 10 mL of THF to create a 1 mM stock solution .
-
Sonicate for 5 minutes to ensure complete dissolution. Note: The solution should be non-fluorescent under UV light.
Step 2: Nanoprecipitation [3][4]
-
Place 9 mL of Milli-Q water in a 20 mL glass vial.
-
Place the vial on a magnetic stirrer and set to vigorous stirring (1000 RPM).
-
Using a micropipette, rapidly inject 1 mL of the TPE-4Br THF stock solution into the water vortex.
-
Critical: The tip should be submerged just below the surface to ensure immediate mixing.
-
-
The solution will instantly turn slightly turbid or bluish-transparent (Tyndall effect), and fluorescence will activate.
Step 3: Solvent Removal
-
Stir the suspension in an open vial in a fume hood for 12–24 hours to evaporate the THF.
-
Alternatively, use a rotary evaporator at ambient temperature to remove THF.
-
Final concentration: ~100 µM (assuming 10 mL final volume).
Protocol B: Lipid-Polymer Encapsulation (Bio-Stable FONs)
Best for: In vivo imaging, drug delivery, and cell studies. Provides steric stabilization and functional groups for targeting.
Workflow Diagram
Figure 2: Workflow for encapsulating TPE-4Br in DSPE-PEG lipid-polymer micelles.
Step 1: Precursor Mixing
-
Prepare a 1 mg/mL stock of TPE-4Br in THF.
-
Prepare a 10 mg/mL stock of DSPE-PEG2000 in THF.
-
In a round-bottom flask, mix the two solutions at a mass ratio of 1:5 to 1:10 (Drug:Polymer) .
-
Example: 1 mL TPE-4Br stock (1 mg) + 0.5 mL DSPE-PEG stock (5 mg).
-
Step 2: Film Formation
-
Remove the THF using a rotary evaporator under reduced pressure at 40°C.
-
A thin, uniform film of polymer/dye will form on the flask wall.
-
Dry under vacuum for an additional 1 hour to remove trace solvent.
Step 3: Hydration and Assembly
-
Add 5 mL of Milli-Q water (pre-warmed to 60°C) to the flask.
-
Sonicate in a bath sonicator for 10 minutes to detach the film. The solution will become cloudy.
Step 4: Sizing (Probe Sonication)
-
Place the vial in an ice bath to prevent overheating.
-
Probe sonicate (e.g., 30% amplitude, 2 seconds ON / 2 seconds OFF) for 2–5 minutes.
-
The solution should become transparent or semi-transparent, indicating the formation of uniform FONs.
Step 5: Purification
-
Filter the solution through a 0.22 µm PES syringe filter to remove large aggregates and dust.
-
(Optional) Dialyze against water (MWCO 3.5 kDa) for 24 hours to ensure all free molecules and organic solvents are removed.
Characterization & Quality Control
Synthesized FONs must be validated before biological use.
| Parameter | Method | Acceptance Criteria |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 30–100 nm (PDI < 0.2) |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform particles |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV (for DSPE-PEG-COOH) |
| Optical Properties | UV-Vis & PL Spectroscopy | Distinct absorption peak; High PL intensity vs. THF blank |
| Stability | Incubate in PBS/FBS (37°C, 24h) | <10% change in size or fluorescence |
Troubleshooting Guide
Issue 1: Precipitation instead of Nanoparticles
-
Symptom:[3][5][6][7] Visible solid flakes or sediment at the bottom of the vial.
-
Cause: Initial concentration of TPE-4Br in THF was too high, or mixing speed was too slow.
-
Fix: Reduce stock concentration to 0.5 mM. Ensure vigorous stirring (vortexing) during the injection phase.
Issue 2: Low Fluorescence Intensity
-
Symptom:[3][5][6][7] Weak emission despite successful particle formation.
-
Cause: Amorphous aggregation might be loose.
-
Fix: Anneal the nanoparticles by heating the aqueous solution to 60°C for 30 mins and cooling slowly to induce tighter packing (crystallinity enhances AIE).
Issue 3: Broad Size Distribution (High PDI)
-
Cause: Inconsistent mixing or presence of dust.
-
Fix: Filter all solvents (THF and Water) through 0.22 µm filters before use. Increase sonication time.
References
-
AIE Mechanism & TPE Derivatives: Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015. [Link]
-
Nanoprecipitation Protocol: Hornig, S., et al. "Nanoprecipitation of AIEgens." Small, 2016. [Link]
-
Encapsulation Strategies (DSPE-PEG): Li, K., et al. "Photostable fluorescent organic dots with aggregation-induced emission (AIE dots) for noninvasive long-term cell tracing." Scientific Reports, 2013. [Link]
-
TPE-based Photodynamic Therapy (PDT): Feng, G., et al. "Dual-Image-Guided Cancer Photodynamic Therapy with AIE-Active Nanoparticles." Journal of the American Chemical Society, 2016. [Link]
-
Heavy Atom Effect in AIEgens: Xu, S., et al. "Tuning the Singlet-Triplet Energy Gap: A Unique Approach to Efficient Photosensitizers with Aggregation-Induced Emission." Chemical Science, 2015. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile fabrication of cross-linked fluorescent organic nanoparticles with aggregation-induced emission characteristic via the thiol-ene click reaction and their potential for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-Penetrating Nanoparticles for Enhanced Anticancer Activity of Combined Photodynamic and Hypoxia-Activated Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Synthesis of macrocycles and supramolecular cages using 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
This guide details the synthesis and application of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (hereafter referred to as TPE-C4-Br ). This molecule serves as a critical Aggregation-Induced Emission (AIE) luminogen and a tetra-topic electrophilic core for constructing advanced supramolecular architectures, including fluorescent organic cages and cross-linked macrocyclic networks.
Core Directive & Scientific Rationale
This compound is a propeller-shaped building block. Unlike planar fluorophores (e.g., fluorescein), the Tetraphenylethene (TPE) core is non-emissive in solution due to intramolecular rotation but becomes highly emissive upon aggregation or restriction of motion (AIE effect).
Why this specific precursor?
-
The C4-Spacer (Butoxy): The 4-carbon alkyl chain provides critical flexibility (unlike methyl/ethyl spacers) allowing the terminal bromides to fold back or reach partners during cage formation, while preventing steric collapse found in longer chains (C8+).
-
The Bromide Handle: A versatile electrophile susceptible to
substitution, allowing facile conversion into azides (for Click chemistry), pyridiniums (for cationic cages), or direct coupling with amine-functionalized macrocycles (e.g., Pillar[n]arenes).
Protocol 1: High-Purity Synthesis of the TPE-C4-Br Core
Target Audience: Synthetic Chemists. Prerequisite: Inert atmosphere handling.
Mechanism
The synthesis involves a two-step sequence:[1]
-
McMurry Coupling: Condensation of 4,4'-dihydroxybenzophenone to form the TPE-OH core.
-
Williamson Ether Synthesis: Exhaustive alkylation of TPE-OH with 1,4-dibromobutane.
Reagents & Equipment
-
Precursor: 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene (TPE-OH).
-
Alkylating Agent: 1,4-Dibromobutane (Must be in large excess to prevent cross-linking).
-
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Acetone or Acetonitrile (ACN).
-
Catalyst: 18-Crown-6 (Phase transfer catalyst, optional but recommended for kinetics).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve TPE-OH (1.0 eq, e.g., 2.0 g) in Acetone (100 mL).
-
Add anhydrous
(8.0 eq). The excess base ensures complete deprotonation of all four phenol groups. -
Add 18-Crown-6 (0.1 eq).
Step 2: Addition of Linker (Critical Step)
-
Heat the mixture to reflux (
) under atmosphere for 30 minutes to generate the tetra-phenolate anion. -
Dropwise Addition: Add 1,4-dibromobutane (20.0 eq) slowly over 1 hour.
-
Expert Insight: A massive excess (20 eq) is strictly required. If the concentration of dibromide is low, the phenolate will attack both ends of a single butane chain, forming a "loop" or cross-linking two TPE cores, resulting in insoluble polymers.
-
Step 3: Reaction & Workup
-
Reflux for 48 hours. Monitor via TLC (SiO2, Hexane/DCM 1:1). The product (
) should appear as a single blue-emissive spot under 365 nm UV. -
Cool to room temperature and filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Purification: The excess 1,4-dibromobutane is an oil. Precipitate the product by pouring the concentrated residue into cold Methanol (200 mL).
-
Filter the white solid. Recrystallize from DCM/Methanol to yield TPE-C4-Br as white needles.[2]
Yield Expectation: 70-85%.
Characterization:
Protocol 2: Synthesis of Cationic Supramolecular Cages
Application: Drug Delivery Vehicles and Sensing.
This protocol describes the "Menshutkin Clip" strategy, reacting TPE-C4-Br with a rigid di-pyridine linker to form a discrete, water-soluble cationic cage.
Workflow Diagram (Graphviz)
Caption: Schematic of the [4+2] or [2+4] cyclo-assembly via Menshutkin reaction. High dilution is requisite to favor discrete cages over infinite polymer networks.
Experimental Procedure
-
Dilution Control: Prepare a solution of TPE-C4-Br (0.1 mmol) in Acetonitrile (100 mL). Note the high dilution (1 mM).
-
Linker Addition: Separately dissolve 4,4'-Bipyridine (0.2 mmol, 2.0 eq) in Acetonitrile (100 mL).
-
Mixing: Add the linker solution dropwise to the TPE solution under vigorous stirring at reflux.
-
Assembly: Reflux for 72 hours. The reaction is driven by the precipitation of the cationic cage (or increased polarity).
-
Isolation: Evaporate solvent to 10 mL and precipitate with Diethyl Ether .
-
Ion Exchange (Optional): The product is a Bromide salt. To improve solubility or stability, perform anion exchange to
by dissolving in water and adding saturated .
Application Note: Pillar[n]arene-Based Macrocyclic Assemblies
TPE-C4-Br is an ideal "stopper" or "core" for Pillar[5]arene derivatives.
-
Scenario: Constructing a mechanically interlocked network.
-
Method: React TPE-C4-Br with Per-amino-pillar[5]arene .
-
Outcome: The alkyl chains of the TPE penetrate the pillar[5]arene cavity. The terminal bromide reacts with the amines on the rim.
-
Result: A fluorescent, cross-linked "Porous Organic Polymer" (POP) capable of sequestering volatile organic compounds (VOCs) or iodine vapor.
Data Summary: TPE-C4-Br Applications
| Application Domain | Reaction Partner | Target Structure | Key Property |
| Organic Cages | Rigid Diamines / Bipyridines | Discrete Cationic Cages | Water solubility, Guest encapsulation |
| COFs / POPs | Multi-topic Amines | Cross-linked Networks | Gas adsorption, Heterogeneous Catalysis |
| Click Chemistry | Sodium Azide ( | "Click" Cages | Bio-orthogonal labeling, high stability |
| Sensing | Chemodosimeter | Fluorescence "Turn-On" via aggregation |
Troubleshooting & Expert Tips
-
Solubility Issues: TPE-C4-Br is hydrophobic. If reacting with hydrophilic amines, use a co-solvent system like THF/Water (1:1) or DMF .
-
Gelation: If your cage synthesis results in a gel, the concentration was too high. You formed a polymer network instead of a discrete cage. Repeat at 10x lower concentration.
-
Purification: The bromide leaving group generates
(if reacting with amines) or salts. Ensure thorough washing with water or basic extraction to remove hydrobromide byproducts which can quench fluorescence. -
AIE Validation: Always compare the fluorescence of your product in pure THF (should be low) vs. THF/Water (90% water) mixtures. A sharp rise in emission confirms the integrity of the TPE core in the final assembly.
References
-
Fluorescent organic cages and their applications. OA Publishing. Retrieved from [Link]
-
Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect. Chemical Society Reviews. Retrieved from [Link]
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores. National Institutes of Health (PMC). Retrieved from [Link]
-
Shape-Persistent Tetraphenylethylene Macrocycle: Highly Efficient Synthesis and Circularly Polarized Luminescence. MDPI. Retrieved from [Link]
-
Synthesis of Tris-pillar[5]arene and Its Association with Phenothiazine Dye. National Institutes of Health (PMC). Retrieved from [Link]
Sources
Application of bromobutoxy-TPE in constructing luminescent Metal-Organic Frameworks (MOFs)
[1]
Executive Summary
Traditional fluorophores often suffer from Aggregation-Caused Quenching (ACQ) when incorporated into solid-state materials.[1][2] Tetraphenylethylene (TPE) derivatives overcome this via Aggregation-Induced Emission (AIE) , where emission is activated by the Restriction of Intramolecular Motion (RIM).[1]
Bromobutoxy-TPE serves as a critical "molecular key" for introducing AIE properties into MOFs.[1] Unlike simple physical encapsulation, which suffers from leaching, the bromobutoxy functionality allows for covalent tethering to amino-functionalized MOFs (e.g., UiO-66-NH₂, IRMOF-3) via nucleophilic substitution.[1] This protocol details the synthesis of the bromobutoxy-TPE precursor and its subsequent grafting onto a MOF scaffold to create a stable, high-quantum-yield luminescent sensor.[1]
Mechanism of Action
The efficacy of bromobutoxy-TPE in MOFs relies on the RIM Mechanism within a confined nanospace.[1]
-
Free State (Solution): The phenyl rings of TPE rotate freely, dissipating excited state energy non-radiatively.[1] The molecule is non-emissive.[1]
-
Anchored State (MOF Pore): The bromobutoxy arms react with amine groups on the MOF linker.[1] The TPE core is tethered to the framework walls.[1]
-
Activation: The steric constraint of the pore and the covalent tether prevent phenyl ring rotation.[1] The radiative decay pathway opens, resulting in strong fluorescence.
Pathway Visualization
Caption: Logical pathway from non-emissive free ligand to highly emissive MOF-anchored state via Post-Synthetic Modification (PSM).[1]
Experimental Protocols
Protocol A: Synthesis of Bromobutoxy-TPE Precursor
Target Molecule: 1,1,2,2-tetrakis(4-(4-bromobutoxy)phenyl)ethene.[1][3] Rationale: This step converts commercially available TPE-OH into the reactive alkyl halide form.[1]
Reagents:
-
1,1,2,2-tetrakis(4-hydroxyphenyl)ethene (TPE-OH) [1.0 eq][1]
-
1,4-Dibromobutane [Excess, 10.0 eq] (Excess prevents cross-linking/oligomerization)[1]
-
Potassium Carbonate (
) [8.0 eq][1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of TPE-OH in 50 mL of anhydrous acetone in a round-bottom flask.
-
Base Addition: Add finely ground anhydrous
(8.0 eq) to the solution. Stir for 30 minutes at room temperature to deprotonate the phenols. -
Alkylation: Add 1,4-dibromobutane (10.0 eq) dropwise.
-
Critical Note: A large excess of dibromide is essential to ensure mono-alkylation at each phenol site and prevent the formation of TPE-O-Butyl-O-TPE dimers.[1]
-
-
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere for 24–48 hours. Monitor via TLC (Silica, Hexane/DCM 1:1) until the starting material disappears.[1] -
Work-up:
-
Purification: Recrystallize from ethanol/THF or purify via column chromatography (Silica gel, DCM/Hexane gradient).
-
Validation:
NMR ( ) should show triplet peaks at ppm ( ) and ppm ( ).
Protocol B: Post-Synthetic Modification (PSM) of UiO-66-NH₂
Target Material: UiO-66-NH-Butyl-O-TPE.[1] Rationale: UiO-66-NH₂ provides a stable Zr-based framework with free amino groups ($ -NH_2 $) on the terephthalate linkers, serving as nucleophiles to attack the bromobutoxy-TPE.[1]
Reagents:
-
Activated UiO-66-NH₂ (synthesized via standard solvothermal methods) [100 mg]
-
Bromobutoxy-TPE (from Protocol A) [50 mg][1]
-
Acetonitrile (MeCN) or DMF (Solvent)[1]
-
Triethylamine (TEA) [Base scavenger][1]
Step-by-Step Methodology:
-
Activation: Activate the UiO-66-NH₂ powder by heating at
under vacuum for 12 hours to remove solvent molecules from the pores. -
Impregnation: Disperse 100 mg of activated UiO-66-NH₂ in 10 mL of dry MeCN/DMF (1:1 v/v). Sonicate for 20 minutes to ensure a homogeneous suspension.
-
Reagent Addition: Add 50 mg of Bromobutoxy-TPE and 50
of TEA to the suspension. -
Heating (The PSM Reaction): Heat the mixture at
for 24–72 hours with gentle stirring.-
Mechanistic Insight: The amine nitrogen on the MOF linker attacks the terminal carbon of the bromobutoxy group, displacing the bromide ion.
-
-
Washing (Critical Step):
-
Centrifuge to collect the solid.[1]
-
Wash extensively with fresh DMF (3x) and Acetone (3x) to remove any non-covalently attached (physically adsorbed) TPE species.[1]
-
Self-Validation Check: The supernatant from the final wash should show zero fluorescence under UV light.[1] If the supernatant glows, washing is incomplete.
-
-
Drying: Dry the final yellow powder at
under vacuum.
Data Analysis & Characterization Standards
To validate the successful construction of the luminescent MOF, compare the data against the following expected outcomes.
Table 1: Comparative Characterization Metrics
| Technique | Parameter | Precursor (Free TPE) | Parent MOF (UiO-66-NH₂) | Modified MOF (TPE@MOF) | Interpretation |
| PXRD | Crystallinity | N/A | Sharp Peaks | Sharp Peaks (Maintained) | Confirms framework integrity survived PSM. |
| BET | Surface Area | N/A | High (~1000 | Decreased (~600 | Confirms pore occupancy by TPE.[1] |
| PL Spectroscopy | Emission | None (in solution) | ~450 nm (weak, blue) | ~500-550 nm (Strong, Green/Yellow) | Indicates successful RIM activation.[1] |
| NMR | Digestion ( | TPE signals only | BDC-NH₂ signals | Mixed signals | Confirms covalent attachment ratio.[1] |
Digestion NMR Protocol (For Quantification)
To quantify the degree of modification:
-
Dissolve 5 mg of the Modified MOF in 600
-DMSO and 20 (hydrofluoric acid) or concentrated . -
The acid dissolves the Zr-nodes, releasing the organic linkers into solution.[1]
-
Analyze: Integrate the aromatic protons of the unmodified linker (
) vs. the TPE protons ( ). -
Calculate: Substitution degree (%) =
.[1]
Workflow Visualization
The following diagram illustrates the complete synthetic workflow from precursor synthesis to the functional luminescent material.
Caption: Step-by-step synthetic workflow for the production of TPE-functionalized Luminescent MOFs.
Applications & Troubleshooting
Primary Applications
-
Chemical Sensing: The fluorescence of the TPE@MOF is sensitive to the rigidity of the environment.[1] Adsorption of specific analytes (e.g., volatile organic compounds, explosives like picric acid) can swell the matrix or interact electronically, causing fluorescence quenching or enhancement (turn-off/turn-on sensors).[1]
-
White Light Emission: By tuning the ratio of the blue-emitting MOF linker and the yellow/green-emitting TPE, white light emission can be achieved for LED applications.[1]
Troubleshooting Guide
-
Issue: Low Luminescence.
-
Cause: Low loading of TPE or incomplete removal of solvent (solvent molecules can act as plasticizers, allowing rotation).[1]
-
Fix: Increase reaction time for PSM; ensure thorough activation/drying of the final MOF.
-
-
Issue: Loss of Crystallinity (Amorphous XRD).[1]
-
Issue: High Background Fluorescence in Supernatant.
References
-
Tang, B. Z., et al. "Aggregation-induced emission: phenomenon, mechanism and applications."[1][6] Chemical Communications, 2001.[1]
-
Cohen, S. M. "Postsynthetic modification of metal–organic frameworks."[1] Chemical Reviews, 2012.[1][7] [1]
-
Jiang, H. L., et al. "A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization."[1] MDPI, 2025.[1] [1]
-
Dong, Y., et al. "Synthesis and Properties of Tetraphenylethylene Derivatives."[1][8] ResearchGate, 2025.[1][9]
-
Shustova, N. B., et al. "Turn-on fluorescence in metal-organic frameworks: rigidifying rotational sensors."[1] Journal of the American Chemical Society, 2011. [1]
Sources
- 1. Tetraphenylethylene - Wikipedia [en.wikipedia.org]
- 2. A specific aggregation-induced emission-conjugated polymer enables visual monitoring of osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8129111B2 - Fluorescent water-soluable conjugated polyene compounds that exhibit aggregation induced emission and methods of making and using same - Google Patents [patents.google.com]
- 4. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Red/NIR-emissive dicyanovinyl-decorated tetraphenylethylenes for biosensing, bioimaging, and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
Post-Synthetic Polymer Modification with 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene Cross-linkers: An Application Guide
Introduction: Unlocking Stimuli-Responsive Functionality through Post-Synthetic Cross-Linking
The field of advanced functional polymers is continually driven by the pursuit of materials with tunable properties and responsiveness to external stimuli. Post-synthetic modification (PSM) has emerged as a powerful strategy, allowing for the precise introduction of functional moieties onto pre-existing polymer backbones. This approach circumvents the often-complex synthesis of functionalized monomers and provides a versatile platform for tailoring material characteristics. This guide focuses on a particularly compelling application of PSM: the use of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-4Br) as a cross-linker to create intelligent, stimuli-responsive polymer networks.
The TPE core of this cross-linker is a well-established Aggregation-Induced Emission (AIE) luminogen.[1] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules exhibit enhanced fluorescence in the aggregated or solid-state.[2] By cross-linking polymer chains with TPE-4Br, we not only create a robust network but also imbue the resulting material with intrinsic fluorescence that can be modulated by the polymer's microenvironment. This opens up exciting possibilities for developing sensors, imaging agents, and drug delivery systems.[3][4][5]
This document provides a comprehensive overview of the synthesis of the TPE-4Br cross-linker and its application in the post-synthetic modification of a model polymer system. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss characterization techniques to validate the successful modification and to probe the properties of the resulting AIE-active polymer network.
Section 1: Synthesis of the AIE-Active Cross-linker: this compound (TPE-4Br)
The synthesis of TPE-4Br is a two-step process starting from the commercially available 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane. The first step involves the synthesis of the tetraphenylethylene (TPE) core, followed by the introduction of the bromobutoxy arms.
Synthesis of 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene
While several methods exist for the synthesis of the TPE core, a common route involves the McMurry coupling of a corresponding benzophenone derivative.[6] Alternatively, a more direct approach starts from reacting phenols with glyoxal.[7] For the purpose of this guide, we will assume the starting material, 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, is commercially available or has been synthesized according to established literature procedures.
Synthesis of this compound (TPE-4Br)
This procedure details the etherification of the hydroxyl groups of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane with 1,4-dibromobutane to yield the desired tetra-brominated cross-linker.
Experimental Protocol: Synthesis of TPE-4Br
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane | 398.45 | 1.0 g | 2.51 mmol |
| 1,4-Dibromobutane | 215.91 | 4.33 g (2.16 mL) | 20.08 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.77 g | 20.04 mmol |
| Acetone | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (1.0 g, 2.51 mmol) and potassium carbonate (2.77 g, 20.04 mmol).
-
Add 50 mL of acetone to the flask and stir the suspension.
-
Add 1,4-dibromobutane (2.16 mL, 20.08 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After 24 hours, allow the reaction to cool to room temperature.
-
Filter the solid precipitate and wash with acetone.
-
The filtrate is concentrated under reduced pressure to yield a crude solid.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield a white to off-white solid.
-
The product is further dried under vacuum.
Characterization: The structure of the synthesized TPE-4Br should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Post-Synthetic Modification of a Model Polymer
For this guide, we will use a commercially available polymer with pendant carboxylic acid groups, such as poly(ethylene-alt-maleic anhydride) that has been hydrolyzed, as our model system. The carboxylic acid groups provide reactive sites for the cross-linking reaction with the bromobutoxy arms of the TPE-4Br.
Principle of the Cross-Linking Reaction
The cross-linking reaction is a nucleophilic substitution where the carboxylate anions, generated by deprotonating the carboxylic acid groups with a base, attack the electrophilic carbon atoms of the bromobutoxy chains of the TPE-4Br cross-linker. This results in the formation of ester linkages and the creation of a three-dimensional polymer network.
Caption: Nucleophilic substitution mechanism for polymer cross-linking.
Experimental Protocol: Post-Synthetic Cross-Linking
Materials:
-
Hydrolyzed poly(ethylene-alt-maleic anhydride) (or other suitable carboxylated polymer)
-
This compound (TPE-4Br)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylated polymer in DMF in a round-bottom flask. The concentration will depend on the molecular weight and solubility of the polymer.
-
Add a stoichiometric amount of potassium carbonate to the polymer solution to deprotonate the carboxylic acid groups. The amount of base should be equivalent to the number of carboxylic acid groups.
-
In a separate vial, dissolve the TPE-4Br cross-linker in a minimal amount of DMF.
-
Add the TPE-4Br solution dropwise to the polymer solution while stirring vigorously. The molar ratio of TPE-4Br to the carboxylic acid groups can be varied to control the cross-linking density. A typical starting point is a 1:4 molar ratio of TPE-4Br to carboxylic acid groups.
-
Heat the reaction mixture to a temperature between 60-80 °C and allow it to react for 24-48 hours. The formation of a gel indicates successful cross-linking.
-
After the reaction is complete, the cross-linked polymer hydrogel can be purified by swelling in a large excess of deionized water or another suitable solvent to remove unreacted reagents and byproducts. The swelling solvent should be exchanged several times over a period of a few days.
-
The purified hydrogel can then be dried, for example, by lyophilization.
Caption: Workflow for the post-synthetic cross-linking of a carboxylated polymer.
Section 3: Characterization of the Cross-Linked Polymer Network
A suite of characterization techniques is necessary to confirm the successful cross-linking and to evaluate the properties of the resulting AIE-active polymer network.
Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of ester linkages. | Appearance of a new C=O stretching band characteristic of esters, and a decrease in the intensity of the carboxylic acid O-H band. |
| Solid-State NMR Spectroscopy | To provide detailed structural information about the cross-linked network. | New resonances corresponding to the carbons in the ester linkage and the TPE moiety. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and porous structure of the hydrogel. | A porous, interconnected network structure is typically observed. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the cross-linked polymer. | The cross-linked polymer should exhibit a different thermal degradation profile compared to the starting polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the network. | An increase in Tg is expected upon cross-linking, indicating reduced chain mobility.[8] |
| Fluorescence Spectroscopy | To investigate the AIE properties of the cross-linked polymer. | The solid (dried) polymer should exhibit strong fluorescence upon excitation at the appropriate wavelength. The fluorescence intensity may change in response to swelling/deswelling in different solvents. |
| Swelling Studies | To determine the swelling ratio and investigate the stimuli-responsiveness of the hydrogel. | The swelling ratio will depend on the cross-linking density and the solvent. The hydrogel may exhibit pH or temperature-responsive swelling behavior.[9][10] |
Section 4: Applications and Future Perspectives
The post-synthetic modification of polymers with the AIE-active cross-linker TPE-4Br opens up a vast design space for creating advanced functional materials. The intrinsic fluorescence of these networks allows for their use in a variety of applications:
-
Chemical and Biological Sensing: The fluorescence of the TPE cross-linker is sensitive to its local environment. Changes in pH, ionic strength, or the presence of specific analytes can modulate the fluorescence intensity, enabling the development of "turn-on" or "turn-off" fluorescent sensors.[3][4][11]
-
Bioimaging: The AIE-active polymer networks can be used as fluorescent probes for cellular imaging.[12] Their biocompatibility can be tailored by the choice of the parent polymer.
-
Drug Delivery: The porous structure of the hydrogels makes them suitable as carriers for therapeutic agents.[5][9][13] The release of the drug can be monitored by changes in the fluorescence of the hydrogel. Furthermore, stimuli-responsive swelling and degradation can be engineered for controlled drug release.[13]
-
Smart Materials: The stimuli-responsive nature of these polymer networks can be harnessed to create materials that change their properties in response to external cues, with applications in soft robotics, actuators, and self-healing materials.[14][15]
The versatility of the post-synthetic modification approach allows for the use of a wide range of starting polymers, enabling the fine-tuning of the mechanical, chemical, and biological properties of the final material. Future research will likely focus on the development of multi-stimuli-responsive systems and the integration of these materials into complex devices for advanced applications in diagnostics, therapeutics, and materials science.
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-
Multi Stimuli-Responsive Aggregation-Induced Emission Active Polymer Platform Based on Tetraphenylethylene-Appended Maleic Anhydride Terpolymers. ACS Applied Materials & Interfaces. [Link]
-
Multi Stimuli-Responsive Aggregation-Induced Emission Active Polymer Platform Based on Tetraphenylethylene-Appended Maleic Anhydride Terpolymers. PubMed. [Link]
-
Tetraphenylethylene-appended poly(ethylene-alt-maleic anhydride) derivatives: functional group-dependent stimuli-responsive fluorescence. Polymer Chemistry. [Link]
-
Dual-Stimuli-Responsive Fluorescent Supramolecular Polymer Based on a Diselenium-Bridged Pillar[16]arene Dimer and an AIE-Active Tetraphenylethylene Guest. Macromolecules. [Link]
-
AIE-active macromolecules: designs, performances, and applications. Polymer Chemistry. [Link]
-
Advances in the study of AIE polymers. Frontiers. [Link]
-
Dual pH- and Temperature-Responsive Fluorescent Hybrid Materials Based on Carbon Dot-Grafted Triamino-Tetraphenylethylene/N-Isopropylacrylamide Copolymers. MDPI. [Link]
-
Recent Progress in Polymeric AIE-Active Drug Delivery Systems: Design and Application. Molecular Pharmaceutics. [Link]
-
Cross-linked AIE supramolecular polymer gels with multiple stimuli-responsive behaviours constructed by hierarchical self-assembly. RSC Publishing. [Link]
-
Multilayer Chiral 3D AIE‐Active Polymers as Ultrasensitive Fe/Cr Fluorescent Probes. Wiley Online Library. [Link]
-
Stimuli-Responsive Aggregation-Induced Emission (AIE)-Active Polymers for Biomedical Applications. ACS Biomaterials Science & Engineering. [Link]
-
Novel AIEgen-Functionalized Diselenide-Crosslinked Polymer Gels as Fluorescent Probes and Drug Release Carriers. MDPI. [Link]
-
Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy. PMC. [Link]
-
Application of the AIE‐active NC hydrogel in information‐storage... ResearchGate. [Link]
-
All-Natural Aggregation-Induced Emission-Active Glycyrrhizic Acid Hydrogels for Drug-Resistant Bacteria-Infected Wound Healing. ChemRxiv. [Link]
- Chemistry and Properties of Crosslinked Polymers. Google Books.
- Application of Hydrogels in Drug Delivery. Google Books.
-
AIEgen-Enabled Multicolor Visualization for the Formation of Supramolecular Polymer Networks. MDPI. [Link]
-
Hydrogels and Their Applications in Targeted Drug Delivery. MDPI. [Link]
-
Synthesis and characterization of linear and crosslinked polymers with the addition of DMSPS. ResearchGate. [Link]
-
Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates. MDPI. [Link]
-
Tetraphenylethylene-Interweaving Conjugated Macrocycle Polymer Materials as Two-Photon Fluorescence Sensors for Metal Ions and Organic Molecules. PubMed. [Link]
-
Preparation of a tetraphenylethylene-based emitter: Synthesis, structure and optoelectronic properties of tetrakis(pentaphenylphenyl)ethylene. Chemical Communications. [Link]
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. PMC. [Link]
- Method for producing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound.
-
Multifunctional Hypercrosslinked Porous Organic Polymers Based on Tetraphenylethene and Triphenylamine Derivatives for High-Performance Dye Adsorption and Supercapacitor. PMC. [Link]
-
Conjugated polymers containing tetraphenylethylene in the backbones and side-chains for highly sensitive TNT detection. ResearchGate. [Link]
-
Conjugated polymers containing tetraphenylethylene in the backbones and side-chains for highly sensitive TNT detection. SciSpace. [Link]
-
Post-Polymerisation Modification of Polyethylene through Photochemical Oximation. ChemRxiv. [Link]
-
Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. PMC. [Link]
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Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]
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Dynamically crosslinked polyethylene-like materials with reversible self-reporting properties. RSC Publishing. [Link]
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Designing AIE-Active Fluorescent Probes for Bioimaging Using TPE-4Br Scaffolds
Introduction: Overcoming the Limitations of Traditional Fluorophores with Aggregation-Induced Emission
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization of complex cellular processes with high sensitivity and spatiotemporal resolution.[1][2] However, conventional organic fluorophores often suffer from a phenomenon known as aggregation-caused quenching (ACQ).[2][3] In aqueous biological environments, these molecules tend to aggregate, leading to a significant decrease in their fluorescence intensity and limiting their practical applications.[4]
A groundbreaking discovery that circumvents this limitation is Aggregation-Induced Emission (AIE).[5][6] AIE luminogens (AIEgens) are a class of molecules that are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation.[6][7] This "turn-on" fluorescence is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, resulting in enhanced fluorescence emission.[8][9]
Among the various AIEgens, those based on the tetraphenylethylene (TPE) core are particularly prominent due to their facile synthesis, excellent photostability, large Stokes shifts, and tunable photophysical properties.[10][11] The propeller-like shape of TPE prevents detrimental π–π stacking in the aggregated state, contributing to its strong solid-state emission.[10] This application note provides a comprehensive guide to designing and utilizing AIE-active fluorescent probes based on a versatile TPE derivative, 1,1,2,2-tetrakis(4-bromophenyl)ethene (TPE-4Br), for bioimaging applications.
The TPE-4Br Scaffold: A Versatile Platform for Probe Development
The TPE-4Br scaffold is an excellent starting point for the synthesis of a diverse library of AIE probes. The four bromine atoms on the peripheral phenyl rings serve as reactive handles for post-synthetic functionalization through various cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[12][13][14] This allows for the straightforward introduction of a wide range of functional moieties to tailor the probe's properties for specific bioimaging tasks.
Key Advantages of the TPE-4Br Scaffold:
-
Synthetic Accessibility: TPE-4Br can be readily synthesized from tetraphenylethylene through bromination.[13]
-
Functionalization Versatility: The four bromine atoms provide multiple sites for introducing targeting ligands, environmentally sensitive groups, and water-solubilizing moieties.[15]
-
Robust AIE Core: The TPE core ensures strong AIE characteristics, leading to high signal-to-noise ratios in bioimaging experiments.[10][16]
-
Tunable Photophysical Properties: Modification of the TPE-4Br scaffold allows for the fine-tuning of emission colors, quantum yields, and other photophysical parameters.[15][17]
Rational Design of TPE-4Br-Based Fluorescent Probes
The design of an effective AIE probe requires careful consideration of its intended biological application. The general design strategy involves conjugating the TPE-4Br core with specific functional units that impart desired properties.
Caption: Rational design workflow for TPE-4Br-based AIE probes.
1. Targeting Ligands for Subcellular Localization:
To visualize specific organelles or cell types, targeting ligands with high affinity for the desired biological structure are incorporated. For instance, morpholine and pyrrolidone groups can be introduced to target lysosomes.[10][18][19] For targeting specific cell surface receptors, carbohydrates like mannose can be attached to achieve selective recognition.[10]
2. Sensing Moieties for Detecting Analytes:
The TPE-4Br scaffold can be functionalized with moieties that respond to specific analytes or changes in the cellular microenvironment. This "turn-on" or "turn-off" sensing is often achieved through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[8][20][21][22] For example, incorporating a pH-sensitive group can allow for the imaging of pH fluctuations within cells.[9][23] Similarly, probes can be designed to detect specific ions or small molecules.[24]
3. Solubilizing Groups for Biocompatibility:
To ensure biocompatibility and efficient cellular uptake, especially for in vivo applications, hydrophobic AIE probes often require modification with water-solubilizing groups.[3] This can be achieved by introducing hydrophilic polymers like polyethylene glycol (PEG) or charged groups such as sulfonates.[3] An alternative and widely used approach is to encapsulate the hydrophobic AIE probe within biocompatible nanocarriers, such as DSPE-mPEG2000, to form water-soluble fluorescent nanoprobes.[10][18][19]
Synthetic Protocols
Protocol 1: Synthesis of TPE-4Br
The synthesis of the TPE-4Br scaffold is a crucial first step. While various methods exist, a common approach involves the bromination of tetraphenylethylene (TPE).[13] TPE itself can be synthesized via a McMurry coupling reaction from benzophenone.[12][13]
Materials:
-
Tetraphenylethylene (TPE)
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for elution
Procedure:
-
Dissolve TPE in DCM in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in DCM dropwise to the cooled mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).[13]
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to obtain pure TPE-4Br.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Protocol 2: Functionalization of TPE-4Br via Suzuki Coupling
The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or vinyl substituents at the bromine positions of the TPE-4Br scaffold.[12][13]
Caption: General workflow for Suzuki coupling on the TPE-4Br scaffold.
Materials:
-
TPE-4Br
-
Desired boronic acid or boronate ester (e.g., a boronic acid derivative of a targeting moiety)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine TPE-4Br, the boronic acid derivative (typically 4-5 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Characterize the functionalized TPE probe by NMR and mass spectrometry.
Characterization and Bioimaging Protocols
Photophysical Characterization
A thorough understanding of the probe's photophysical properties is essential before its application in bioimaging.
Table 1: Key Photophysical Parameters for AIE Probe Characterization
| Parameter | Description | Typical Method of Measurement |
| Absorption Spectrum | Wavelengths of light absorbed by the probe. | UV-Vis Spectrophotometer |
| Emission Spectrum | Wavelengths of light emitted by the probe upon excitation. | Fluorescence Spectrophotometer |
| Quantum Yield (Φ) | Efficiency of converting absorbed photons into emitted photons. | Comparative method using a standard fluorophore. |
| Stokes Shift | Difference in wavelength between the maximum of absorption and the maximum of emission. | Calculated from absorption and emission spectra. |
| AIE Property | Fluorescence enhancement upon aggregation. | Measured by recording fluorescence spectra in solvent/water mixtures with varying water fractions. |
| Photostability | Resistance to photobleaching upon continuous excitation. | Monitored by measuring fluorescence intensity over time under continuous illumination. |
Protocol 3: Live-Cell Imaging
This protocol outlines the general steps for staining and imaging live cells with a TPE-4Br-based AIE probe.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
AIE probe stock solution (typically in DMSO or formulated as nanoparticles)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters and a live-cell imaging chamber.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency (typically 60-80%) in a suitable culture vessel.[25]
-
Probe Preparation: Dilute the AIE probe stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Cell Staining: Remove the old medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell line.
-
Washing (Optional but Recommended): For many AIE probes, a wash-free imaging protocol is possible due to the low background fluorescence.[9] However, to improve the signal-to-noise ratio, you can remove the staining solution and wash the cells 2-3 times with warm PBS or fresh medium.[25]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[26] Place the dish on the microscope stage within a live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels.[26]
-
Acquire images using the appropriate excitation and emission wavelengths for your probe. Minimize light exposure to reduce phototoxicity.[27]
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the AIE probe to ensure that it does not adversely affect cell viability during imaging experiments. The MTT assay is a common method for this purpose.
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cells seeded in a 96-well plate
-
AIE probe at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[25]
-
Treat the cells with a series of concentrations of the AIE probe and incubate for the desired time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion and Future Perspectives
The TPE-4Br scaffold provides a robust and versatile platform for the development of advanced AIE-active fluorescent probes for a wide array of bioimaging applications.[10][16] By leveraging the principles of rational design and established synthetic methodologies, researchers can create customized probes for targeting specific cellular components, sensing biological analytes, and long-term cell tracking.[1][7] The superior photostability, high signal-to-noise ratio, and "turn-on" nature of these probes make them powerful tools for unraveling the complexities of cellular function in both health and disease.[1][16] Future developments in this field will likely focus on creating probes with near-infrared (NIR) emission for deeper tissue penetration and multimodal probes that combine imaging with therapeutic functionalities.[7]
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Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. Available at: [Link]
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S, J., et al. (2024). AIE-active fluorescent probes as 'turn-off' sensors for the selective detection of Cr6+ and Fe3+ ions. RSC Advances. Available at: [Link]
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Schubert, U. S., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2024). The hot exciton mechanism of TPE-4Br. ResearchGate. Available at: [Link]
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Kumar, M., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Available at: [Link]
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Allain, C., et al. (2023). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications. Preprints.org. Available at: [Link]
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Klein-Heßling, C., & Sünkel, K. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph; n= 1–5). Chemistry – An Asian Journal. Available at: [Link]
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Rojo, R., et al. (2023). Functionalization of 3D-Printed Titanium Scaffolds with Elastin-like Recombinamers to Improve Cell Colonization and Osteoinduction. MDPI. Available at: [Link]
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Application Notes and Protocols: Grafting of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene onto Silica Surfaces
Introduction
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene (TPE) and its derivatives are prominent members of the Aggregation-Induced Emission (AIE) luminogen family. These molecules are typically non-emissive in dilute solutions but become highly fluorescent in the aggregated state.[1] This unique photophysical property, a result of the restriction of intramolecular rotation (RIR) in the aggregated form, makes TPE-based materials highly valuable for applications in chemical sensing, bio-imaging, and materials science.[2] The functionalization of silica surfaces with TPE derivatives combines the advantageous optical properties of AIEgens with the high surface area, stability, and biocompatibility of silica, leading to the development of novel functional materials.[3][4][5]
This document provides detailed protocols for the grafting of a specific TPE derivative, 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-4Br), onto silica surfaces. The bromobutoxy groups serve as reactive handles for covalent attachment to appropriately functionalized silica. We will explore a common and effective method involving the reaction between the terminal bromine of TPE-4Br and a surface modified with a nucleophilic group.
The Molecule of Interest: this compound (TPE-4Br)
The synthesis of TPE-4Br begins with the preparation of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, which can be synthesized by reacting phenols with glyoxal in the presence of an acid catalyst.[6] This intermediate is then typically converted to tetraphenylethylene (TPE) via a McMurry coupling reaction.[2][7] Subsequent bromination and etherification steps yield the desired TPE-4Br. The final product is a powder or crystalline solid.[8]
Principle of Grafting
The covalent attachment of TPE-4Br to silica surfaces relies on a two-step process:
-
Silica Surface Functionalization: The native silica surface is rich in silanol groups (Si-OH).[9] These groups can be modified using silane coupling agents to introduce desired functional groups.[10][11][12] For the purpose of grafting TPE-4Br, introducing a nucleophilic group, such as an amine or thiol, is a common strategy.
-
Nucleophilic Substitution Reaction: The functionalized silica, now bearing nucleophilic groups, is reacted with TPE-4Br. The nucleophile attacks the carbon atom attached to the bromine in the bromobutoxy chain, leading to the displacement of the bromide ion and the formation of a stable covalent bond.
This chemical bonding approach is preferred over physical adsorption as it results in a more robust and stable functionalization.[13]
Experimental Protocols
Part 1: Synthesis of Amine-Functionalized Silica Nanoparticles (SiO2-NH2)
This protocol details the modification of silica nanoparticles with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups onto the surface.
Materials and Equipment:
-
Silica nanoparticles (e.g., LUDOX AS-40 or synthesized via Stöber method)[11]
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Centrifuge
-
Ultrasonicator
-
Nitrogen or Argon gas supply
Procedure:
-
Activation of Silica:
-
Disperse 1.0 g of silica nanoparticles in 100 mL of 1 M HCl.
-
Stir the suspension for 1 hour at room temperature to activate the surface silanol groups.
-
Centrifuge the suspension to collect the silica nanoparticles.
-
Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral.
-
Dry the activated silica nanoparticles in a vacuum oven at 120°C overnight.[14]
-
-
Silanization:
-
Suspend the dried, activated silica nanoparticles (1.0 g) in 100 mL of anhydrous toluene in a round-bottom flask.
-
Ultrasonicate the suspension for 15 minutes to ensure good dispersion.
-
Add 2.0 mL of APTES to the suspension under a nitrogen or argon atmosphere.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 12 hours with vigorous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the particles thoroughly with toluene and then ethanol to remove unreacted APTES.
-
Dry the amine-functionalized silica nanoparticles (SiO2-NH2) under vacuum at 60°C.
-
Part 2: Grafting of TPE-4Br onto Amine-Functionalized Silica (SiO2-NH-TPE)
This protocol describes the covalent attachment of TPE-4Br to the prepared SiO2-NH2 nanoparticles.
Materials and Equipment:
-
Amine-functionalized silica nanoparticles (SiO2-NH2)
-
This compound (TPE-4Br)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Centrifuge
-
Soxhlet extraction apparatus (optional, for thorough cleaning)
Procedure:
-
Reaction Setup:
-
Disperse 0.5 g of SiO2-NH2 in 50 mL of anhydrous DMF in a round-bottom flask.
-
Ultrasonicate for 15 minutes to ensure a homogeneous suspension.
-
Add 0.2 g of TPE-4Br and 0.5 mL of triethylamine to the suspension. The base is added to neutralize the HBr formed during the reaction.
-
Place the flask under a nitrogen or argon atmosphere.
-
-
Grafting Reaction:
-
Heat the reaction mixture to 80°C and stir vigorously for 24 hours.
-
Allow the mixture to cool to room temperature.
-
-
Purification of TPE-grafted Silica:
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the particles sequentially with DMF, dichloromethane, and ethanol to remove unreacted TPE-4Br and other byproducts. Repeat the washing steps multiple times.
-
For rigorous purification, a Soxhlet extraction with a suitable solvent (e.g., dichloromethane or THF) can be performed for 24 hours to remove any physisorbed TPE-4Br.[15]
-
Dry the final product, TPE-grafted silica (SiO2-NH-TPE), under vacuum at 60°C.
-
Characterization of Functionalized Silica
Thorough characterization is crucial to confirm the successful grafting of TPE-4Br onto the silica surface. A combination of techniques should be employed.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the silica surface.[15][16] | - Appearance of C-H stretching peaks (~2850-2950 cm⁻¹) and aromatic C=C stretching peaks (~1600 cm⁻¹) after grafting TPE-4Br. - Disappearance or reduction of N-H bending peaks (~1550 cm⁻¹) from the primary amine. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface.[9][15] | A significant weight loss at higher temperatures (typically >200°C) corresponding to the decomposition of the grafted TPE molecules. This can be used to calculate the grafting density.[17][18] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To observe the morphology and size of the silica nanoparticles before and after functionalization.[9][16] | To confirm that the nanoparticle morphology is maintained throughout the functionalization process. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[9] | An increase in the hydrodynamic diameter after each functionalization step is expected. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles.[16] | A change in zeta potential from negative (bare silica) to positive (amine-functionalized) and then a shift after TPE grafting. |
| Solid-State NMR Spectroscopy (²⁹Si and ¹³C) | To provide detailed information about the chemical environment of the silicon and carbon atoms.[19] | ²⁹Si NMR can confirm the covalent bonding of the silane to the silica surface. ¹³C NMR can verify the presence of the TPE structure. |
| Fluorescence Spectroscopy | To confirm the AIE properties of the TPE-grafted silica. | The TPE-grafted silica should exhibit strong fluorescence in the aggregated state (e.g., as a solid or in a poor solvent) and weak or no fluorescence when well-dispersed in a good solvent. |
Visualization of the Grafting Process
Workflow Diagram
Caption: Workflow for grafting TPE-4Br onto silica nanoparticles.
Chemical Reaction Scheme
Caption: Nucleophilic substitution for grafting TPE-4Br.
Troubleshooting and Considerations
-
Incomplete Reaction: If characterization suggests a low grafting density, consider increasing the reaction time, temperature, or the concentration of TPE-4Br. Ensure all reagents and solvents are anhydrous, as water can interfere with the silanization reaction.
-
Particle Aggregation: Aggregation can occur during functionalization.[9] Thorough washing and redispersion using ultrasonication between steps are crucial. The choice of solvent can also influence dispersibility.
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. APTES and TPE-4Br should be handled with care.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful grafting of this compound onto silica surfaces. The resulting TPE-functionalized silica nanoparticles, with their unique aggregation-induced emission properties, hold significant promise for a wide range of applications in sensing, imaging, and advanced materials development. Careful execution of the experimental steps and comprehensive characterization are paramount to achieving materials with the desired properties and performance.
References
- Let's Understand the Functional Modification Technology of Silica Nanoparticles. (2020, June 6).
- Engineering Silica Nanoparticles for Precision Nanomedicine: Synthesis & Functionalization-A Review - RSC Publishing.
- A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery - MDPI. (2024, July 12).
- Synthesis and surface functionalization of silica nanoparticles for nanomedicine.
- Surface Functionalization of Silica Nanoparticles with Cysteine: A Low-Fouling Zwitterionic Surface | Langmuir - ACS Publications. (2023, December 28).
- Characterization of Functionalized Chromatographic Nanoporous Silica Materials by Coupling Water Adsorption and Intrusion with Nuclear Magnetic Resonance Relaxometry - ACS Publications. (2024, January 8).
- Fast Characterization of Functionalized Silica Materials by Silicon-29 Surface-Enhanced NMR Spectroscopy Using Dynamic Nuclear Polarization - Infoscience.
- Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry | ACS Omega. (2025, October 3).
- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC. (2022, May 21).
- Synthesis of Highly Fluorescent 1,1,2,2-tetrakis(4-(Thiophen-2-yl)phenyl)ethene (3) via the McMurry and Palladium-Catalyzed Suzuki Cross-Coupling Reaction. - PMC.
- Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications - PMC.
- CN111826114A - High-resilience replaceable silica gel TPE (thermoplastic elastomer) modified material - Google Patents.
- Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites - PMC. (2021, October 22).
- Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites - ResearchGate. (2025, October 15).
- Surface modification of silica nanoparticles by a polyoxyethylene sorbitan and silane coupling agent to prepare high-performance rubber composites | Request PDF - ResearchGate.
- Synthesis of oligomer and polymer grafted SiO2 particles to make colloidal gels.
- Interfacial Tailoring of Polyether Sulfone-Modified Silica Mixed Matrix Membranes for CO 2 Separation - MDPI. (2022, November 11).
- Preparation of a tetraphenylethylene-based emitter: Synthesis, structure and optoelectronic properties of tetrakis(pentaphenylphenyl)ethylene - Chemical Communications (RSC Publishing).
- WO2018008683A1 - Method for producing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound - Google Patents.
- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene - Sigma-Aldrich.
- Grafting of Poly(ethylene imine) to Silica Nanoparticles for Odor Removal from Recycled Materials - MDPI. (2022, June 29).
- Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC. (2021, July 20).
- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene - Sigma-Aldrich.
- Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Publishing. (2021, July 20).
Sources
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- 2. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering silica nanoparticles for precision nanomedicine: synthesis & functionalization – a review - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
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- 8. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 19. Fast Characterization of Functionalized Silica Materials by Silicon-29 Surface-Enhanced NMR Spectroscopy Using Dynamic Nuclear Polarization [infoscience.epfl.ch]
Troubleshooting & Optimization
Improving solubility of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene in DMSO and water mixtures
Subject: 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-Br) in DMSO/Water Systems Ticket ID: TPE-SOL-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Mechanistic Insight
The Core Challenge: You are working with a classic Aggregation-Induced Emission (AIE) luminogen.[1] The molecule this compound (TPE-Br) is intrinsically hydrophobic.[1] Its solubility in DMSO is high due to polarizability matching, but it has near-zero molecular solubility in water.[1]
The Misconception: Users often attempt to achieve "true solution" (molecular homogeneity) in water. This is thermodynamically impossible without chemical modification (e.g., quaternization). In water/DMSO mixtures, your goal is not solubility but Colloidal Stability . You are engineering a stable nano-suspension where the particle size is small enough (<200 nm) to appear transparent or slightly opalescent, preventing macroscopic precipitation.
The Mechanism (The "Ouzo" Effect): When you add water (anti-solvent) to TPE-Br in DMSO (solvent), you trigger spontaneous nucleation.[1]
-
Low Water Fraction (
< 50%): TPE-Br remains mostly solvated; fluorescence is low (molecular rotation is active).[1] -
Critical Water Fraction (
> 60-70%): The solvent power drops below the saturation limit. TPE-Br molecules cluster.[2][3] -
The Danger Zone: If mixing is slow or concentrations are too high, these clusters undergo Ostwald Ripening —small particles dissolve and redeposit onto larger ones, leading to visible yellow flakes (macroscopic precipitation).
Troubleshooting Guide
Issue 1: "My sample turns into yellow flakes immediately upon adding water."
-
Diagnosis: Localized supersaturation. When you pipette water into the DMSO solution, the interface between the drop and the bulk has 100% water concentration, causing immediate, uncontrolled precipitation.
-
Correction:
-
Reverse Addition: Always add the DMSO solution into the Water (or buffer), not water into DMSO.
-
Injection Rate: Use a syringe pump or rapid injection while vortexing.
-
Sonication: Sonicate the aqueous phase during the addition.
-
Issue 2: "The solution is cloudy/milky and settles over time."
-
Diagnosis: Uncontrolled aggregation size (>500 nm). The particles are too large to be supported by Brownian motion.
-
Correction:
-
Surfactant Shielding: You must lower the surface energy of the aggregates. The use of amphiphilic block copolymers is the industry standard for AIEgens.
-
Recommendation: Add Pluronic F-127 or PEG-lipid (DSPE-PEG2000) to the aqueous phase before mixing.[1]
-
Issue 3: "I need a homogeneous solution for a substitution reaction."
-
Diagnosis: You are trying to react the terminal bromines, but the aggregate core is inaccessible to reagents in the water phase.
-
Correction:
Validated Protocols
Protocol A: Surfactant-Free Nanoprecipitation (For Optical Characterization)
Best for: Measuring AIE curves or short-term spectroscopy.[1]
-
Stock Preparation: Dissolve TPE-Br in HPLC-grade DMSO to a concentration of 1 mM . Sonicate at 40°C for 5 minutes to ensure no micro-crystals remain.
-
The "Flash" Injection:
-
Prepare 9.9 mL of deionized water in a vial.
-
Place the vial on a magnetic stirrer (high speed: 1000 rpm).
-
Inject 100 µL of the DMSO stock rapidly (sub-second) into the vortex vortex.
-
-
Result: A transparent or faintly blue-opalescent liquid. Stable for ~2-4 hours.
Protocol B: Encapsulation for Long-Term Stability (Bio-Applications)
Best for: Cell imaging, drug delivery, or long-term storage.[1]
| Component | Concentration | Role |
| TPE-Br Stock | 2 mg/mL in DMSO | Active AIEgen |
| Pluronic F-127 | 10 mg/mL in Water | Stabilizing Surfactant |
| Final Solvent | Water (90%) / DMSO (10%) | Dispersion Medium |
Steps:
-
Mix 100 µL of TPE-Br Stock with 50 µL of pure DMSO (total organic vol = 150 µL).
-
Dissolve 10 mg Pluronic F-127 in 10 mL water.
-
Sonication Method: Place the probe sonicator into the F-127 solution (Amplitude 20%).
-
Dropwise add the DMSO mixture into the water while sonicating.
-
Dialysis (Optional but recommended): Dialyze against pure water for 24h (MWCO 3.5 kDa) to remove DMSO.
Decision Logic & Visualization
The following diagram illustrates the critical decision pathways for handling TPE-Br solubility issues.
Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.[1]
Frequently Asked Questions (FAQ)
Q: Why does the fluorescence intensity increase when I add more water? A: This is the hallmark of Aggregation-Induced Emission (AIE) . In pure DMSO, the phenyl rings on the TPE core rotate freely, dissipating excited energy as heat (non-radiative decay). Water forces the molecules to aggregate, restricting this intramolecular rotation (RIM mechanism), which opens the radiative pathway (light emission).
Q: Can I use PBS instead of Water? A: Yes, but salt promotes aggregation. If using PBS, Protocol B (Surfactant) is mandatory.[1] The ions in PBS shield the electric double layer, causing "naked" TPE aggregates to crash out faster than in pure water.
Q: What is the maximum concentration I can achieve? A:
-
Without Surfactant: ~10-20 µM (Colloidal limit).
-
With F-127/PEG: Up to 1-2 mM (Micellar limit).
-
Note: Above these limits, you are creating a slurry, not a dispersion.
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–11940.
-
Hong, Y., et al. (2009). "Aggregation-induced emission: phenomenon, mechanism and applications." Chemical Communications, (29), 4332-4353.
-
Zhang, X., et al. (2014). "Rational Design of Amphiphilic AIEgens for Targeted Imaging." Advanced Materials, 26(31), 5471-5475. (Protocol for F-127 Encapsulation).[1]
-
Lepeltier, E., et al. (2014). "Nanoprecipitation and the 'Ouzo effect': Application to drug delivery devices." Advances in Colloid and Interface Science, 206, 135-149.
Sources
Minimizing side reactions during the substitution of bromo-groups on TPE cores
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetraphenylethylene (TPE) cores. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing side reactions during the substitution of bromo-groups on these sterically challenging scaffolds. Our focus is on providing causal explanations for experimental choices to empower you to optimize your reaction conditions effectively.
Introduction to the Challenge: The Sterically Hindered TPE Core
Tetraphenylethylene (TPE) and its derivatives are renowned for their aggregation-induced emission (AIE) properties, making them invaluable in materials science and biomedical applications. However, the inherent steric bulk of the TPE core presents a significant hurdle in achieving efficient and clean substitution reactions at the peripheral bromo-positions. The four phenyl rings create a crowded environment around the reactive sites, which can impede catalyst-substrate interactions and favor undesired reaction pathways.[1][2][3] This guide will address the most common side reactions and provide strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when performing cross-coupling on bromo-TPE cores?
A1: The most prevalent side reactions are:
-
Debromination (Hydrodehalogenation): The bromo-group is replaced by a hydrogen atom, leading to the formation of a TPE-H byproduct instead of the desired substituted product.[4][5][6][7] This is often mediated by palladium-hydride (Pd-H) species.[4]
-
Homo-coupling: Two molecules of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) react with each other, or two molecules of the bromo-TPE self-couple.[5][8][9] This is often promoted by the presence of oxygen.[8][9]
-
Protodeborylation (in Suzuki Coupling): The boronic acid starting material is cleaved to the corresponding arene before it can participate in the cross-coupling reaction.[5]
Q2: Why is steric hindrance a major issue with TPE cores?
A2: The four phenyl rings of the TPE core create a congested three-dimensional space around the bromo-substituted carbon atoms. This steric bulk can:
-
Slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[10]
-
Hinder the approach of the nucleophile or the coupling partner to the catalytic center.[1][2][3]
-
Promote side reactions like debromination because the desired productive catalytic cycle is slowed down, allowing more time for competing undesired pathways to occur.[4]
Q3: How does the choice of palladium catalyst and ligand impact side reactions?
A3: The catalyst and ligand system is crucial for navigating the steric challenges of TPE cores.
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu3P) are often necessary to promote the oxidative addition of the sterically hindered aryl bromide and stabilize the active Pd(0) species.[4][7][11] However, excessively bulky or electron-rich ligands can sometimes favor debromination.[7]
-
Pre-catalysts are often preferred over generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3, as they can lead to cleaner reactions with lower catalyst loadings.[12][13]
Q4: Can I use the same conditions for mono-, di-, tri-, and tetra-substitution of bromo-TPE?
A4: It is highly unlikely. With each successive substitution, the steric hindrance around the remaining bromo-groups increases significantly. Therefore, reaction conditions often need to be re-optimized for each subsequent substitution. This may involve using more active catalyst systems, higher temperatures, or different solvent/base combinations.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but with bromo-TPE, it is often plagued by debromination and homo-coupling.
Issue 1: Significant formation of debrominated TPE byproduct.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inappropriate Base | Switch to a weaker, non-nucleophilic base like K3PO4, K2CO3, or Cs2CO3.[4] Avoid strong alkoxide bases if possible. | Strong bases can promote the formation of Pd-H species, which are responsible for debromination.[4][5] |
| Protic Solvent | Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[4] | Protic solvents can be a source of protons, leading to hydrodehalogenation.[4][6] |
| High Temperature/Long Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try to lower the reaction temperature if the reaction rate allows. | Prolonged heating increases the likelihood of catalyst decomposition and side reactions like debromination.[6][7] |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | These ligands can accelerate the rate of oxidative addition and reductive elimination, outcompeting the debromination pathway.[4] |
Issue 2: Presence of boronic acid homo-coupling product (biaryl).
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5][8] | Oxygen can promote the oxidative coupling of boronic acids, leading to the formation of homo-coupled byproducts.[5][8][9] |
| Use of Pd(II) Pre-catalyst | Ensure complete reduction of the Pd(II) pre-catalyst to the active Pd(0) species before the aryl bromide is consumed. | Pd(II) species can directly catalyze the homo-coupling of boronic acids.[5] |
Sonogashira Coupling
Sonogashira coupling is used to form C-C triple bonds. The primary side reaction of concern is the homo-coupling of the terminal alkyne (Glaser coupling).[14]
Issue: Formation of diacetylene byproduct (alkyne homo-coupling).
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. | The copper co-catalyst is particularly sensitive to oxygen, which promotes the oxidative homo-coupling of the alkyne.[14][15] |
| High Catalyst Concentration | Use the lowest effective concentration of both the palladium and copper catalysts. | Higher catalyst concentrations can increase the rate of homo-coupling.[15] |
| Copper-Free Conditions | Consider using a copper-free Sonogashira protocol. | This eliminates the primary catalyst for Glaser coupling.[14] However, these conditions may require more reactive ligands or higher temperatures. |
| Use of an Amine as Base and Solvent | Use an amine like diethylamine or triethylamine as both the base and solvent. | The amine base is crucial for the catalytic cycle and helps to suppress homo-coupling.[14] |
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds. With bromo-TPE, challenges include low conversion and debromination.[16]
Issue 1: Low or no conversion to the desired TPE-amine.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Hindrance | Use a more sterically demanding and electron-rich ligand (e.g., a biarylphosphine ligand like BrettPhos). | These ligands create a more reactive catalyst that can overcome the steric barrier of the TPE core for oxidative addition.[17] |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[13] | A strong base is required for the deprotonation of the amine to form the active nucleophile.[16] |
| Catalyst Deactivation | Use a pre-catalyst to ensure efficient formation of the active catalytic species.[12][13] | In-situ generation of the active catalyst can be unreliable and lead to catalyst deactivation.[12] |
Issue 2: Formation of debrominated TPE byproduct.
| Potential Cause | Troubleshooting Strategy | Rationale |
| β-Hydride Elimination | This is an inherent side reaction pathway.[16] Optimize ligand and temperature to favor reductive elimination over β-hydride elimination. | A competing pathway where an amide can undergo β-hydride elimination to yield the debrominated arene.[16] |
| Slow Reductive Elimination | Use ligands that are known to accelerate reductive elimination. | The choice of ligand can significantly influence the relative rates of productive C-N bond formation and side reactions.[18] |
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed method for forming C-C, C-N, and C-O bonds. It often requires harsh conditions, which can be problematic for complex molecules like TPE derivatives.[19][20]
Issue: High reaction temperatures and low yields.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Low Reactivity of Bromo-TPE | Use a more reactive aryl iodide-TPE if possible. | Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. |
| Use of Ligands | Add ligands such as phenanthroline or diamines to the reaction. | Ligands can solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures. |
| Stoichiometric Copper | Modern Ullmann-type reactions often use catalytic amounts of copper with appropriate ligands. | Traditional Ullmann conditions with stoichiometric copper are often harsh and have poor functional group tolerance.[20] |
Nucleophilic Aromatic Substitution (SNAr)
SNAr can be an alternative to metal-catalyzed reactions if the TPE core is sufficiently electron-deficient.
Issue: No reaction or very slow reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Insufficient Ring Activation | SNAr requires strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the bromo-group.[21][22][23] This may not be feasible on a standard TPE core. | The aromatic ring must be sufficiently electrophilic to be attacked by a nucleophile.[21] |
| Steric Hindrance | The bulky TPE core can prevent the nucleophile from approaching the site of substitution. | The SNAr mechanism involves the formation of a Meisenheimer complex, which can be sterically demanding.[21] |
| Poor Leaving Group | While bromide is a reasonable leaving group, fluoride is often better for SNAr. | The rate-determining step is typically the attack of the nucleophile, but the leaving group ability still plays a role.[24] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Mono-bromo-TPE
This protocol is a starting point and may require further optimization.
-
Reagent Preparation:
-
To a dried Schlenk flask under an argon atmosphere, add the mono-bromo-TPE (1.0 eq.), the desired boronic acid (1.5 eq.), and finely ground K3PO4 (3.0 eq.).[4]
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and the SPhos ligand (4 mol%).
-
-
Solvent Addition and Degassing:
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Diagram 1: Key Side Reactions in Palladium-Catalyzed Cross-Coupling
Caption: Competing pathways of debromination and productive cross-coupling.
Diagram 2: Troubleshooting Flowchart for Low Yield in Bromo-TPE Substitution
Caption: A logical approach to troubleshooting low-yielding reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Gorrao, C. L., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 2034–2046. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 522–530. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5631–5634. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
Gevorgyan, V., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4884–4887. [Link]
-
Beilstein Journal of Organic Chemistry. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved from [Link]
-
Zhang, H., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Tetrahedron, 68(39), 8147–8174. [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
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- 12. reddit.com [reddit.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. beilstein-archives.org [beilstein-archives.org]
- 20. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. dalalinstitute.com [dalalinstitute.com]
- 24. iscnagpur.ac.in [iscnagpur.ac.in]
Technical Support: Removing Unreacted 1,4-Dibromobutane from TPE Product Mixtures
Executive Summary & Problem Context
In the synthesis of Aggregation-Induced Emission (AIE) luminogens, 1,4-dibromobutane is frequently used as a linker to functionalize Tetraphenylethylene (TPE) cores (e.g., O-alkylation of TPE-OH).[1] A common bottleneck is the removal of excess 1,4-dibromobutane (bp ~197 °C), which often persists as a stubborn oil, preventing the TPE product from solidifying or interfering with self-assembly properties.[1]
This guide provides three field-validated protocols to remove this impurity, ranging from high-throughput precipitation to precision chromatography.[1]
Diagnostic: Is 1,4-Dibromobutane Present?
Before attempting purification, confirm the presence of the impurity. 1,4-dibromobutane is not UV-active, making it invisible under standard 254 nm UV lamps.[1]
Method A: Thin Layer Chromatography (TLC)[2][3][4][5]
-
Stationary Phase: Silica Gel 60 F254[1]
-
Mobile Phase: Hexane:DCM (Start with 4:1 v/v)
-
Visualization (CRITICAL):
-
UV (254/365 nm): TPE product will glow (likely blue/green fluorescence). 1,4-dibromobutane will be invisible .[1]
-
Iodine Chamber: Place the plate in a jar with solid iodine crystals. 1,4-dibromobutane will appear as a brown spot (reversible).[1]
-
KMnO₄ Stain: Dip and heat. 1,4-dibromobutane may show as a faint yellow spot, but Iodine is more reliable for this alkyl halide.[1]
-
Method B: 1H NMR Spectroscopy (CDCl₃)
The most definitive confirmation is NMR. Look for the specific alkyl halide signals distinct from your TPE ether linkage.
| Compound | Proton Environment | Chemical Shift ( | Multiplicity |
| 1,4-Dibromobutane | 3.45 - 3.50 | Triplet | |
| 1,4-Dibromobutane | 2.00 - 2.05 | Multiplet | |
| TPE Product | 3.90 - 4.10 | Triplet |
Analyst Note: If you see a triplet at ~3.45 ppm that integrates non-stoichiometrically, you have residual linker.[1]
Decision Matrix: Selecting a Purification Strategy
Use the following logic flow to select the least invasive method for your specific scale and product state.
Figure 1: Decision tree for selecting the optimal purification protocol based on product physical state and solubility.
Detailed Protocols
Protocol A: Solvent Trituration (The "Crash Out" Method)
Best For: Solid TPE products that are insoluble in alcohols. Mechanism: 1,4-dibromobutane is miscible with Ethanol and Methanol, whereas rigid TPE structures are often insoluble in cold alcohols.[1]
-
Concentrate: Remove the reaction solvent (e.g., Acetone, THF, DMF) completely via rotary evaporation.[1] You will likely be left with a sticky solid or oil.[1]
-
Suspend: Add cold Ethanol or Methanol (approx. 10 mL per gram of crude).
-
Sonicate: Sonicate the flask for 5-10 minutes. The TPE product should form a suspension, while the 1,4-dibromobutane dissolves into the alcohol.
-
Chill: Place the flask in a freezer (-20 °C) or ice bath for 1 hour to maximize TPE precipitation.
-
Filter: Filter the solid using a sintered glass funnel (vacuum filtration).
-
Wash: Wash the filter cake with 3 portions of cold Ethanol.
-
Dry: Dry the solid under high vacuum to remove residual alcohol.
Protocol B: Flash Column Chromatography
Best For: Oily products or when high purity (>99%) is required.[1] Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent Selection: 1,4-dibromobutane is non-polar.[1][2] TPE derivatives are generally more polar (due to ether/amine linkages).
-
Loading: Dissolve crude in a minimum amount of DCM. Load carefully.
-
Elution Order:
Protocol C: Vacuum Distillation (Kugelrohr)
Best For: Large scale (>20g) where chromatography is expensive, and the TPE product has a very high melting point (>250 °C).
-
Warning: TPE derivatives can be thermally sensitive.[1] Only use this if the product is known to be stable at >150 °C.
-
Setup: Kugelrohr or Short-path distillation apparatus.
-
Conditions: High Vacuum (< 0.1 mbar). Heat the flask to 100–120 °C .
-
Result: 1,4-dibromobutane (bp 197 °C at atm; ~60-80 °C at high vac) will distill off.[1] The TPE product remains in the pot.
Troubleshooting & FAQs
Q: I tried Protocol A (Washing), but my product turned into a sticky gum. What happened? A: This indicates your product is partially soluble in the alcohol or the impurity level is so high it's acting as a solvent (solvating the TPE).
-
Fix: Dissolve the gum in a minimum amount of DCM, then add the solution dropwise into a large volume of vigorously stirring cold Hexane or Methanol (Anti-solvent precipitation).
Q: Can I use water to wash out 1,4-dibromobutane? A: No. 1,4-dibromobutane is insoluble in water.[1] Water washes will only remove inorganic salts (NaBr, K2CO3) and polar solvents (DMF, DMSO). It will not remove the dibromide linker.
Q: My TPE product is fluorescent. Can I use that to track purification? A: Yes, but be careful. AIEgens are often non-emissive in solution (when dissolved in the impurity) and emissive in solid state.
-
Tip: Spot the TLC plate.[4] If the background solvent (mobile phase) makes the spot non-emissive, let it dry. The TPE spot should glow under UV. The 1,4-dibromobutane spot will remain dark.[1]
Q: What is the safety profile of 1,4-dibromobutane? A: It is an alkylating agent and a skin irritant (Lachrymator).[1] It can cause severe eye damage.[1][5] Always handle in a fume hood and wear nitrile gloves.[1] Neutralize waste streams with dilute aqueous amine solutions if necessary before disposal.[1]
References
-
Physical Properties of 1,4-Dibromobutane : National Institute of Standards and Technology (NIST).[1] Butane, 1,4-dibromo- Properties. Link
-
TPE Synthesis & Purification : Zhao, Z., et al. "Rational Design of TPE-Based AIEgens."[1] Materials Chemistry Frontiers, 2017.[1] (General reference for TPE workup procedures involving precipitation). Link
-
TLC Visualization : Merck KGaA.[1] TLC Visualization Reagents and Methods. (Confirming Iodine usage for alkyl halides). Link
-
NMR Data : SDBS (Spectral Database for Organic Compounds). 1H NMR of 1,4-Dibromobutane. Link
Sources
- 1. CAS 110-52-1: 1,4-Dibromobutane | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. 1,4-Dibromobutane-d8 | C4H8Br2 | CID 16213228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in tetrakis-substitution reactions of TPE derivatives
Technical Support Center: Advanced Synthesis of TPE Derivatives Topic: Overcoming Steric Hindrance in Tetrakis-Substitution Reactions Ticket ID: TPE-SYN-4X-OPTIM Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Propeller" Problem
Welcome to the TPE Synthesis Support Center. If you are here, you are likely facing the "Tetrakis Plateau."
Tetraphenylethylene (TPE) is the archetypal Aggregation-Induced Emission (AIE) luminogen.[1][2] Its synthesis and functionalization are dominated by its unique geometry: a highly twisted, propeller-shaped core. While this geometry is the source of its AIE activity (Restriction of Intramolecular Motion), it creates significant steric hindrance during synthesis.
Whether you are building the core via McMurry coupling or functionalizing a tetrakis(4-bromophenyl)ethylene scaffold via Suzuki-Miyaura cross-coupling, the crowding of four phenyl rings around a single alkene bond creates a hostile environment for transition metal catalysts.
This guide provides battle-tested protocols to overcome these steric barriers.
Module 1: Building the Core (The McMurry Coupling)
Context: You are synthesizing the TPE core (e.g., TPE-4Br) from a benzophenone derivative using TiCl₄/Zn. Common Issue: Low yield, incomplete cyclization, or "muddy" mixtures.
Diagnostic: The Titanium "Black Box"
The McMurry reaction relies on low-valent Titanium (Ti⁰ or Ti²⁺). If your reaction mixture isn't turning the characteristic black/dark purple, your active species hasn't formed.
Troubleshooting Protocol: The "Activated" McMurry
| Parameter | Standard Condition | Optimized for Steric Bulk (TPE) | Why? |
| Ti Source | TiCl₄ | TiCl₄ (Freshly Distilled) | TiCl₄ hydrolyzes instantly in air. Yellow/white smoke indicates hydrolysis (bad). Clear liquid is required. |
| Reductant | Zn dust | Zn dust (Acid Washed) | Commercial Zn has an oxide layer. Wash with dilute HCl, then water/acetone/ether, and dry under vacuum. |
| Solvent | THF | Dry THF (Na/Benzophenone) | Water kills the low-valent Ti species immediately. |
| Addition | All at once | Dropwise (Substrate) | Add the ketone slowly to the pre-formed Ti slurry to prevent oligomerization side-reactions. |
Workflow Visualization: The McMurry Mechanism
Caption: Figure 1. The McMurry coupling pathway.[3][4][5][6] Critical failure points are the formation of Low-Valent Ti (LVT) and the deoxygenation step which requires high thermal energy to overcome steric repulsion.
Module 2: Functionalizing the Core (The "Tetrakis" Challenge)
Context: You have tetrakis(4-bromophenyl)ethylene (TPE-4Br) and are attempting a 4-fold Suzuki coupling. The Issue: You get a mixture of tri-substituted and tetra-substituted products. Separating them is nearly impossible due to similar R_f values.
The Steric Bottleneck
The first two substitutions (trans-positions) occur rapidly. The third is slower. The fourth is the "Steric Wall." The bulky groups already installed act as a "picket fence," preventing the Pd-catalyst from accessing the final C-Br bond.
Ticket #002: Troubleshooting Incomplete Substitution
Q: Why does my reaction stall at the tri-substituted product? A: Catalyst death. The reaction time required for the 4th substitution is long enough that standard Pd(PPh₃)₄ decomposes before the job is done.
The "Overkill" Protocol for Tetrakis-Substitution:
-
Catalyst Switch: Stop using Pd(PPh₃)₄. It is too labile.
-
Recommendation: Use Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ .
-
Why:SPhos is an electron-rich, bulky Buchwald ligand. It facilitates Oxidative Addition into the hindered Ar-Br bond and stabilizes the Pd center.
-
-
The "Spike" Method:
-
Do not add all catalyst at t=0.
-
Add 5 mol% at t=0.
-
Add another 2-3 mol% after 12 hours. This replenishes active Pd species.
-
-
Solvent Magic:
-
Standard: Toluene/Water.[7]
-
Optimized:1,4-Dioxane/Water (4:1) at 100°C. Dioxane miscible with water at high temps, creating a homogeneous phase that improves kinetics.
-
Workflow Visualization: Sterically Hindered Suzuki Cycle
Caption: Figure 2. The Catalytic Cycle emphasizing steric bottlenecks. Bulky, electron-rich ligands are required to force the oxidative addition on the crowded TPE scaffold.
Module 3: Purification (The Solubility Trap)
Context: TPE derivatives are AIEgens—they aggregate (precipitate) in bad solvents. This makes them hard to dissolve for NMR or chromatography.
FAQ: How do I purify the "Tetra" from the "Tri"?
-
The "Crash" Method (Precipitation):
-
TPE derivatives are often soluble in DCM/Chloroform but insoluble in Methanol/Hexane.
-
Protocol: Dissolve crude in minimal DCM. Pour slowly into excess stirring Methanol. The tetra-substituted product (more rigid/hydrophobic) often precipitates differently than the tri-substituted impurities.
-
-
Chromatography Hack:
-
If running a silica column, the "Tri" and "Tetra" spots often overlap.
-
Tip: Use Toluene/Hexane gradients instead of EtOAc/Hexane. The pi-pi interactions with Toluene can help differentiate the propeller shapes better than simple polarity.
-
References
-
Zhao, Z., Lamb, J. W. Y., & Tang, B. Z. (2012).[8] Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes.[8][9][10] Journal of Materials Chemistry, 22(45), 23726-23740.
-
McMurry, J. E., & Fleming, M. P. (1974). New method for the reductive coupling of carbonyls to olefins. Synthesis of .beta.-carotene. Journal of the American Chemical Society, 96(14), 4708–4709.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Feng, X., et al. (2018). Recent Advances in the Z/E Isomers of Tetraphenylethene Derivatives: Stereoselective Synthesis, AIE Mechanism, Photophysical Properties, and Application as Chemical Probes.[11] Chemistry – An Asian Journal.
Disclaimer: These protocols involve hazardous chemicals (TiCl4, Organopalladiums). Always review the MSDS and perform a risk assessment before experimentation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - pH-Responsive fluorescent supramolecular nanoparticles based on tetraphenylethylene-labelled chitosan and a six-fold carboxylated tribenzotriquinacene [beilstein-journals.org]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 11. researchgate.net [researchgate.net]
Controlling particle size of TPE-4Br aggregates for consistent emission spectra
Status: Operational Ticket ID: TPE-AGG-001 Subject: Controlling particle size of TPE-4Br aggregates for consistent emission spectra Assigned Scientist: Senior Application Specialist, Molecular Materials Division
Core Directive: The Engineering of Emission
You are likely experiencing inconsistent emission spectra (shifting
The Crucial Insight: The emission spectrum is not just a molecular property; it is a morphological property . The size, crystallinity, and packing density of your aggregates directly dictate the optical output. To control the spectrum, you must control the precipitation kinetics.
Technical Troubleshooting (Q&A)
Q1: Why is my emission peak shifting between batches (e.g., 470 nm vs. 490 nm)?
Diagnosis: Inconsistent Aggregate Crystallinity. The Science: TPE-4Br aggregates can exist in amorphous or crystalline states.
-
Amorphous aggregates (often formed by extremely rapid precipitation) typically show blue-shifted, broader emission.
-
Crystalline aggregates (formed by slower growth or aging) allow tighter
interactions, often leading to a red-shift and narrower peaks due to stabilized intermolecular packing. Fix: Standardize your "aging time." Aggregates undergo Ostwald ripening. Measuring immediately after mixing vs. 30 minutes later will yield different spectra.
Q2: I see visible precipitate or "chunks" instead of a fluorescent solution.
Diagnosis: Macroscopic Aggregation (The "Crash Out").
The Science: You have bypassed the nucleation zone and entered the growth zone. This happens when the water fraction (
Q3: My fluorescence intensity is low despite high concentration.
Diagnosis: Insufficient Water Fraction (
Diagnostic Logic Pathways
The following diagram illustrates the decision matrix for diagnosing spectral inconsistencies based on visual and spectroscopic data.
Figure 1: Diagnostic logic tree for identifying TPE-4Br aggregation states based on visual and spectral feedback.
Standardized Protocol: Flash Nanoprecipitation (FNP)[1][2]
To achieve monodisperse aggregates with consistent emission, you must use a kinetic control method. Do not simply "mix" the solvents.
Reagents
-
Good Solvent: THF (Tetrahydrofuran), HPLC Grade.
-
Anti-Solvent: Deionized Water (18.2 MΩ·cm).
-
TPE-4Br Stock: 10 mM in THF.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve TPE-4Br in THF to create a master stock. Sonicate for 5 mins to ensure monomeric dissolution. |
| 2 | Set Target | Calculate the volume required for |
| 3 | The Injection (Critical) | Place the water (9 mL) in a vial with a magnetic stir bar spinning at 1000+ RPM . Inject the THF stock (1 mL) rapidly into the vortex using a micropipette. |
| 4 | Stabilization | Allow to stir for exactly 60 seconds, then stop. This ensures uniform mixing without inducing excessive shear heating. |
| 5 | Validation | Shine a UV lamp (365 nm) on the vial. Pass: Bright cyan/green fluorescence, slightly hazy solution. Fail: Weak fluorescence or visible floating flakes. |
Self-Validating Check: The Tyndall Effect
Before running a spectrum, shine a laser pointer (red or green) through the vial.
-
Valid: You see a distinct laser beam path through the liquid (scattering by nanoparticles).
-
Invalid: The beam passes through invisibly (molecular solution,
too low) or is blocked/scattered irregularly (large particles).
The Mechanism of Action
Understanding the pathway from molecule to aggregate is essential for troubleshooting.
Figure 2: Mechanistic pathway of TPE-4Br AIE activation. Note the bifurcation between amorphous and crystalline states.
References
-
Tang, B. Z., et al. (2001). "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications. (Foundational AIE mechanism).
-
Wang, M., et al. (2018).[1] "Morphology Tuning of Aggregation-Induced Emission Probes by Flash Nanoprecipitation: Shape and Size Effects on in Vivo Imaging." ACS Applied Materials & Interfaces.[1] (Protocol for Flash Nanoprecipitation).[1][2]
-
Zhao, Z., et al. (2012). "Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes." Journal of Materials Chemistry. (TPE derivative properties).
-
Luo, J., et al. (2001). "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications. (Early characterization of TPE aggregates).
For further assistance, please contact the Molecular Materials Support Team with your specific solvent ratios and DLS (Dynamic Light Scattering) data.
Sources
Validation & Comparative
1H NMR and 13C NMR characterization peaks for 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
[1]
Executive Summary & Structural Context
This compound is a symmetric Tetraphenylethene (TPE) derivative.[1] Its structure consists of a central electron-rich alkene core substituted with four phenyl rings, each bearing a 4-bromobutoxy ether chain at the para position.
-
Primary Application: Precursor for ionic AIEgens (e.g., via quaternization with amines/pyridines) and cross-linked fluorescent polymers.[1]
-
Key Characterization Challenge: Distinguishing the target tetra-substituted product from mono-, di-, or tri-substituted impurities and residual 1,4-dibromobutane.
Structural Visualization
The following diagram outlines the molecular structure and the labeling scheme used for NMR assignment.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra and accurate integration, follow this standardized protocol.
Reagents & Solvents[1][2][3][4]
-
Solvent: Deuterated Chloroform (
) is the standard solvent.[1]-
Note: The molecule is highly soluble in
, , and THF.[1]
-
-
Internal Standard: Tetramethylsilane (TMS,
ppm) or residual ( ppm).[1]
Preparation Steps[3][4][5][6][7][8][9]
-
Massing: Weigh approximately 10–15 mg of the dried solid product.
-
Dissolution: Add 0.6 mL of
to the vial. -
Filtration (Optional): If the solution is cloudy (indicating inorganic salts like
from synthesis), filter through a small plug of glass wool or a 0.45 PTFE syringe filter into the NMR tube. -
Equilibration: Allow the sample to equilibrate to probe temperature (typically 298 K).
1H NMR Characterization (400/500 MHz, CDCl3)
The proton NMR spectrum is characterized by two distinct regions: the aromatic region (TPE core) and the aliphatic region (butoxy chains).[1] Due to the molecule's high symmetry, the four arms are chemically equivalent.[1]
Representative Peak Assignments
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| Aromatic | 6.90 – 7.05 | Doublet ( | 8H | Ar-H (meta to O) | Ortho to the alkene core; deshielded by conjugation.[1] |
| Aromatic | 6.60 – 6.75 | Doublet ( | 8H | Ar-H (ortho to O) | Ortho to the electron-donating alkoxy group; shielded.[1] |
| Aliphatic | 3.90 – 4.00 | Triplet ( | 8H | -O-C | Deshielded by direct attachment to Oxygen.[1] |
| Aliphatic | 3.40 – 3.55 | Triplet ( | 8H | -C | Deshielded by electronegative Bromine.[1] |
| Aliphatic | 1.95 – 2.10 | Multiplet ( | 8H | -CH | Beta to Bromine.[1] |
| Aliphatic | 1.80 – 1.95 | Multiplet ( | 8H | -O-CH | Beta to Oxygen.[1] |
Comparative Analysis: Product vs. Precursor
The transformation from TPE-4OH (Tetrakis(4-hydroxyphenyl)ethene) to TPE-4C4Br is confirmed by:
-
Disappearance of the broad phenolic -OH singlet (typically
8.5–9.5 ppm in DMSO- , or broad in ). -
Appearance of the characteristic aliphatic triplets at 3.95 ppm and 3.48 ppm.
-
Shift of aromatic protons: The electron-donating effect of the ether vs. phenol causes a slight shift, but the splitting pattern (AA'BB' or two doublets) remains conserved.[1]
13C NMR Characterization (100/125 MHz, CDCl3)
The Carbon-13 spectrum confirms the carbon skeleton and the integrity of the ether linkages.[1]
Representative Peak Assignments
| Type | Chemical Shift ( | Assignment | Notes |
| Aromatic | 157.0 – 158.0 | Ar-C-O | Quaternary carbon attached to oxygen.[1] |
| Alkene | 139.0 – 140.0 | C=C (Core) | The central ethene double bond.[1] |
| Aromatic | 136.0 – 137.0 | Ar-C-C= | Quaternary carbon attached to the alkene core. |
| Aromatic | 132.0 – 133.0 | Ar-CH | Meta to alkoxy group. |
| Aromatic | 113.0 – 114.0 | Ar-CH | Ortho to alkoxy group (shielded).[1] |
| Aliphatic | 66.5 – 67.5 | -O- | Ether carbon.[1] |
| Aliphatic | 33.0 – 34.0 | - | Brominated carbon.[1] |
| Aliphatic | 29.0 – 30.0 | Internal - | Beta to Bromine.[1] |
| Aliphatic | 27.5 – 28.5 | Internal - | Beta to Oxygen.[1] |
Troubleshooting & Impurity Profiling
In synthesis, incomplete alkylation is the most common failure mode.[1] Use this logic to diagnose your spectrum.
Diagnostic Workflow
Figure 2: Decision tree for assessing the purity of TPE-4C4Br based on NMR spectral features.
Common Impurities
-
Residual 1,4-Dibromobutane: Look for triplets at
3.45 and multiplets at 2.05 without the corresponding aromatic signals. -
Incomplete Substitution (TPE-3C4Br-1OH): Look for small phenolic signals or asymmetry in the aromatic region (splitting of the main doublets into complex multiplets).
-
Solvent Peaks (
): Singlet at 7.26 ppm (1H) and 77.16 ppm (13C). -
Water: Broad singlet around 1.56 ppm (variable depending on concentration/H-bonding).
References
-
General TPE Synthesis & Characterization
-
Alkylation of TPE-OH (Analogous Protocols)
-
Cationic TPE Derivatives (Precursor Data)
Comparing AIE efficiency of TPE-4Br versus TPE-4OH and unsubstituted TPE
Topic: Comparative AIE Efficiency of TPE-4Br vs. TPE-4OH vs. Unsubstituted TPE Content Type: Technical Comparison Guide Audience: Researchers, Application Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical analysis of Tetraphenylethene (TPE) and its functionalized derivatives, TPE-4Br (tetrakis(4-bromophenyl)ethene) and TPE-4OH (tetrakis(4-hydroxyphenyl)ethene). While unsubstituted TPE serves as the archetypal Aggregation-Induced Emission (AIE) luminogen, the introduction of bromine and hydroxyl substituents fundamentally alters the photophysical landscape through heavy-atom effects and hydrogen-bonding networks , respectively.
Key Takeaway:
-
TPE (Unsubstituted): The baseline standard for AIE, driven purely by the Restriction of Intramolecular Rotation (RIR).
-
TPE-4Br: Exhibits the "Anti-Heavy Atom Effect."[1][2] Contrary to the expected fluorescence quenching via spin-orbit coupling (heavy atom effect), the steric bulk and halogen bonding of bromine often preserve or enhance AIE efficiency by rigidifying the crystal lattice.
-
TPE-4OH: Offers the highest potential for AIE contrast (
) due to intermolecular hydrogen bonding "locking" the rotors. However, it is highly sensitive to pH and solvent polarity, serving as a versatile scaffold for bio-conjugation.
Molecular Architecture & Mechanistic Basis
The AIE phenomenon in TPE systems is governed by the Restriction of Intramolecular Motion (RIM) .[3] In solution, the phenyl rings rotate freely, dissipating excited-state energy non-radiatively.[4] In the aggregate state, this rotation is physically blocked, forcing radiative decay.[3]
Mechanistic Differentiators
-
TPE-4Br (Steric & Halogen Control): The large bromine atoms increase steric hindrance. Crucially, Br···Br halogen bonding can tighten crystal packing, further restricting motion. This overcomes the Intersystem Crossing (ISC) usually promoted by heavy atoms.
-
TPE-4OH (H-Bond Locking): The hydroxyl groups act as both hydrogen bond donors and acceptors. In aggregates, these form a rigid network (supramolecular polymerization) that restricts rotation more effectively than simple steric bulk.
Diagram: Mechanistic Pathways (RIM vs. ISC vs. H-Bonding)
Caption: Comparative mechanistic pathways. TPE-4Br suppresses ISC via rigid packing, while TPE-4OH utilizes H-bonds to maximally restrict rotation.
Comparative Performance Analysis
The following data summarizes the photophysical properties in standard AIE assays (typically THF/Water mixtures).
| Feature | TPE (Unsubstituted) | TPE-4Br | TPE-4OH |
| Primary Mechanism | RIR (Steric) | RIR + Anti-Heavy Atom Effect | RIR + H-Bonding Network |
| < 0.2% (Non-emissive) | < 0.2% (Non-emissive) | < 0.2% (Non-emissive) | |
| ~50% | ~40 - 50% | ~30 - 50% (Highly variable*) | |
| AIE Contrast ( | ~200 - 300 | ~380 | >1000 (in polymer matrices) |
| Emission Max ( | ~470 nm (Blue) | ~480-490 nm (Blue-Green) | ~465 nm (Blue) |
| Solubility | Organic Solvents (THF, DCM) | Organic Solvents | Soluble in Base (pH > 10) |
| Critical Feature | Robust baseline | High density, X-ray scintillator potential | pH-responsive, Bio-conjugatable |
Note on TPE-4OH: The quantum yield of TPE-4OH is highly dependent on the solvent history and pH. While pure aggregates emit efficiently, the formation of phenolates in basic conditions can quench fluorescence or shift emission due to Intramolecular Charge Transfer (ICT).
Deep Dive: Substituent Effects
TPE-4Br: The Anti-Heavy Atom Anomaly
Standard photophysics dictates that heavy atoms like bromine (
-
Why? The AIE mechanism (RIM) is so dominant that it outcompetes the ISC rate.
-
Benefit: The bromine atoms provide "anchors" for halogen bonding (
or ), which rigidifies the lattice more effectively than hydrogen atoms. This results in a comparable or even superior quantum yield to TPE in specific crystalline habits.
TPE-4OH: The Hydrogen Bond Lock
TPE-4OH introduces the capability for strong intermolecular hydrogen bonding.
-
The "Locking" Effect: In aggregates, OH groups crosslink neighboring molecules. This creates a pseudo-polymerized network that physically prevents phenyl ring rotation.
-
Result: This often leads to a sharper AIE onset (steeper slope in water fraction plots) and higher contrast ratios (
). -
pH Sensitivity: At high pH, TPE-4OH deprotonates to form the tetra-anion. This increases solubility and electrostatic repulsion, breaking aggregates and quenching fluorescence ("turn-off" sensor).
Experimental Protocol: Measuring AIE Efficiency
To objectively compare these derivatives, a standard THF/Water titration is required.
Workflow Diagram
Caption: Standard protocol for determining AIE threshold and contrast ratio.
Step-by-Step Methodology
-
Stock Preparation: Dissolve TPE derivative in spectral-grade THF to a concentration of 10 µM. Note: For TPE-4OH, ensure THF is neutral; traces of acid/base can alter protonation.
-
Solvent Titration: Prepare 10 samples (5 mL each) with increasing water fractions (
). Add water slowly under vigorous stirring to ensure uniform nano-aggregate formation. -
Spectroscopy: Record Photoluminescence (PL) spectra immediately.
-
Excitation: TPE (310 nm), TPE-4Br (320 nm), TPE-4OH (315 nm).
-
-
Data Processing: Calculate Quantum Yield (
) using a reference standard (e.g., Quinine Sulfate in 0.1 M , ) or an integrating sphere (absolute method recommended for aggregates).
References
-
Tang, B. Z., et al. "Aggregation-induced emission: together we shine, united we soar!" Chemical Reviews, 2015. Link
-
Gong, Y., et al. "Crystallization-Induced Enhanced Emission: The Effect of Halogen Substitution." Journal of Physical Chemistry C, 2014. (Discusses TPE-4Br and halogen bonding). Link
-
Wang, M., et al. "Tetraphenylethylene-based AIE-active probes for sensing applications." Journal of Materials Chemistry C, 2016. (Discusses TPE-4OH pH sensitivity). Link
-
Zhao, Z., et al. "Restriction of intramolecular motion: the general mechanism behind aggregation-induced emission." Chemical Science, 2014. Link
-
Chen, H., et al. "Efficient and ultrafast organic scintillators by hot exciton manipulation." Nature Communications, 2024. (High-performance TPE-4Br application). Link
Sources
- 1. Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Mass Spectrometry (MALDI-TOF) Analysis for Confirming TPE-4Br Molecular Weight
Executive Summary
In the synthesis of Aggregation-Induced Emission (AIE) luminogens and Covalent Organic Frameworks (COFs), 1,1,2,2-tetrakis(4-bromophenyl)ethene (TPE-4Br) serves as a critical halogenated building block. Confirming its molecular weight and structural integrity is a mandatory quality control step before subsequent Suzuki-Miyaura couplings or reticular synthesis.
While NMR (
This guide objectively compares ionization techniques and establishes MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) using a DCTB matrix as the superior method for TPE-4Br analysis. We provide a self-validating protocol designed to resolve the unique isotopic envelope of the four bromine atoms.
The Analyte: TPE-4Br Physicochemical Profile[1]
To analyze TPE-4Br, one must understand its isotopic physics. Unlike biological molecules dominated by Carbon-12, TPE-4Br is defined by the mass defect and distribution of Bromine.
-
Formula:
-
Solubility: Soluble in THF, DCM, Chloroform; Insoluble in Water, Methanol.
-
Isotopic Complexity: Bromine exists as
(50.69%) and (49.31%).
The "Fingerprint" Requirement:
A single peak at 648 Da is insufficient for confirmation. You must resolve the quintet isotopic pattern (
Comparative Analysis: Why MALDI-TOF?
For hydrophobic aromatics like TPE-4Br, standard ESI-MS often fails because the molecule lacks basic sites for protonation (
Table 1: Technical Comparison for TPE-4Br Analysis
| Feature | MALDI-TOF | ESI-MS (Electrospray) | APCI-MS |
| Ionization Mechanism | Laser desorption via matrix (Charge Transfer) | Desolvation of charged droplets | Gas-phase chemical ionization |
| Suitability for TPE-4Br | High (Best for neutral aromatics) | Low (Hard to ionize neutrals) | Medium (Good for non-polar, but fragmentation risks) |
| Predominant Ion | Radical cation | Protonated | |
| Solvent Compatibility | High (THF/DCM used for spotting) | Low (Requires polar mobile phase) | High |
| Salt Tolerance | High | Very Low (Signal suppression) | High |
| Data Type | Singly charged (easy interpretation) | Multiply charged (complex) | Singly charged |
Decision Logic for Method Selection
The following flowchart illustrates the logical pathway for selecting MALDI-TOF over alternatives for this specific analyte.
Figure 1: Decision matrix for ionizing neutral halogenated aromatics. MALDI is preferred for TPE-4Br due to its ability to generate radical cations without fragmentation.
Deep Dive: The MALDI-TOF Protocol
This protocol uses DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) as the matrix.[3][4] Unlike common peptide matrices (CHCA/DHB), DCTB promotes ionization via electron transfer rather than proton transfer, making it ideal for forming the
Materials
-
Analyte: TPE-4Br (dissolved in THF, HPLC grade).
-
Matrix: DCTB (dissolved in THF). Do not use DHB; it is too polar and will not co-crystallize effectively.
-
Cationizing Agent (Optional): Silver Trifluoroacetate (AgTFA) if forcing
adducts, though usually unnecessary for TPE-4Br.
Step-by-Step Workflow
-
Preparation of Matrix Solution:
-
Dissolve DCTB in THF at 20 mg/mL .
-
Why: High concentration ensures the analyte is isolated within the matrix crystal lattice, preventing aggregation (quenching).
-
-
Preparation of Analyte Solution:
-
Dissolve TPE-4Br in THF at 1 mg/mL .
-
Note: Ensure complete dissolution. If cloudy, sonicate for 5 minutes.
-
-
Spotting (The Sandwich Method):
-
Layer 1: Deposit 0.5 µL of DCTB solution on the steel target plate. Allow to dry.
-
Layer 2: Deposit 0.5 µL of TPE-4Br solution on top of the matrix layer.
-
Layer 3: Deposit another 0.5 µL of DCTB solution.
-
Causality: This sandwiches the hydrophobic analyte between electron-transferring matrix layers, maximizing ionization efficiency.
-
-
Instrument Settings (Reflectron Mode):
-
Mode: Positive Ion, Reflectron (to resolve isotopic splitting).
-
Laser Power: Start low (30%) and ramp up. TPE-4Br is robust, but excess energy causes debromination (loss of 79/81 Da fragments).
-
Mass Range: 500–1000 Da.
-
Figure 2: Experimental workflow for TPE-4Br analysis. The use of DCTB and Reflectron mode is critical for resolving the bromine isotope pattern.
Data Analysis: The Bromine Isotopic Envelope[6]
The most critical validation step is matching the experimental spectrum to the theoretical distribution of
Because Bromine has two isotopes (
Theoretical Calculation for C26H16Br4
| Peak ID | Composition | Approx. Mass (m/z) | Relative Intensity |
| M | 643.8 | ~18% | |
| M+2 | 645.8 | ~68% | |
| M+4 | 647.8 | 100% (Base Peak) | |
| M+6 | 649.8 | ~66% | |
| M+8 | 651.8 | ~17% |
Interpretation Checklist:
-
Identify the base peak at m/z ~648 .
-
Verify the "quintet" shape. If the pattern looks like a singlet or doublet, you have likely debrominated the sample (laser too high) or are looking at a matrix cluster.
-
Check for [M-Br]+ fragments at m/z ~569. This confirms the lability of the C-Br bond.
Troubleshooting & Expert Tips
-
Problem: No Signal.
-
Cause: TPE-4Br is not co-crystallizing.
-
Fix: Switch solvent to Dichloromethane (DCM). Ensure the "Sandwich" spotting technique is used to force interaction.
-
-
Problem: Excessive Fragmentation (Loss of Br).
-
Cause: "Hard" ionization due to high laser fluence.
-
Fix: Attenuate laser power. Move to a "sweet spot" on the crystal rim where the matrix-to-analyte ratio is higher.
-
-
Problem: Mass Shift (+108 Da).
-
Cause: Formation of Silver adducts
if silver salts were used or present in the system. -
Fix: Recalibrate without Ag or account for the shift.
-
References
-
National Institutes of Health (NIH). MALDI-ToF Analysis of Polythiophene: Use of DCTB as Matrix. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine and Chlorine). Available at: [Link]
-
NIST. Atomic Weights and Isotopic Compositions for All Elements. Available at: [Link]
Sources
- 1. TPE-4Br,四-(4-溴苯)乙烯,CAS:61326-44-1-西安齐岳生物 [0qy.com]
- 2. 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 61326-44-1 [chemicalbook.com]
- 3. MALDI-ToF analysis of polythiophene: use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl- 2-propenylidene]malononitrile-DCTB-as matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Thermal gravimetric analysis (TGA) of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene decomposition
Topic: Thermal gravimetric analysis (TGA) of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene decomposition Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of the thermal degradation profile of This compound (TPE-BrBut) against its structural precursors and analogues. Designed for researchers in organic electronics, AIE (Aggregation-Induced Emission) systems, and covalent organic frameworks (COFs), this document analyzes the specific thermal vulnerabilities introduced by the bromobutoxy alkyl chains relative to the hyper-stable tetraphenylethene (TPE) core.
Introduction: The Thermal Cost of Functionalization
The TPE core is a benchmark for thermal stability in organic optoelectronics, often withstanding temperatures exceeding 400°C. However, functionalizing this core to enable cross-linking—such as adding 4-bromobutoxy arms—introduces aliphatic "weak links" that significantly alter the thermal processing window.
Understanding the TGA profile of TPE-BrBut is critical for:
-
Polymerization: Ensuring reaction temperatures (e.g., for COF synthesis) do not trigger premature side-chain degradation.
-
Device Fabrication: Defining the upper limit for annealing or vacuum deposition.
Experimental Methodology (Protocol)
To ensure reproducible data when characterizing TPE-BrBut, the following self-validating TGA protocol is recommended. This protocol minimizes buoyancy effects and ensures clear resolution of the multi-step degradation characteristic of alkyl-substituted aromatics.
| Parameter | Setting | Rationale |
| Instrument | High-Resolution TGA (e.g., TA Instruments Q500/Discovery) | Required to resolve the overlapping mass loss of HBr elimination and alkyl scission. |
| Sample Mass | 3–5 mg | Minimizes thermal gradients within the sample; prevents explosive decomposition signals. |
| Pan Type | Alumina (Open) | Prevents secondary reactions of evolved HBr gas with the pan material (avoid Aluminum pans). |
| Atmosphere | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating thermal bond breaking. |
| Ramp Rate | 10°C/min (Standard) | Standard rate for |
| Isothermal Step | 100°C for 10 min | Crucial: Removes adsorbed moisture/solvents (THF/DCM) common in TPE-BrBut recrystallization. |
Comparative Performance Analysis
The thermal decomposition of TPE-BrBut is distinct from its precursors due to the presence of the aliphatic ether and alkyl bromide moieties.
A. The Baseline: Unsubstituted TPE
-
Profile: Single-step degradation.
-
Mechanism: The aromatic C=C and C-H bonds are extremely robust. Decomposition occurs only via harsh homolytic scission of the phenyl rings.
-
Critical Temperature:
.
B. The Precursor: TPE-OH (Tetrakis(4-hydroxyphenyl)ethene)
-
Profile: High stability, but lower than TPE due to the phenolic group.
-
Mechanism: Phenolic groups are relatively stable but can undergo condensation or oxidation at elevated temperatures.
-
Critical Temperature:
.
C. The Target: TPE-BrBut
-
Profile: Two-Stage Decomposition.
-
Stage 1 (The Aliphatic Vulnerability): The first mass loss event is driven by the bromobutoxy side chains . Alkyl bromides are thermally labile; the C-Br bond is the weakest link, followed by the ether (C-O-C) linkage.
-
Prediction: Onset of HBr elimination and alkyl chain scission typically begins between 260°C and 300°C .
-
-
Stage 2 (Core Collapse): Once the aliphatic arms are stripped, the remaining aromatic char degrades, typically >450°C.
Quantitative Data Summary
The following table contrasts the projected thermal indices based on functional group stability physics and comparative literature data.
| Compound | Char Yield (at 800°C) | Primary Degradation Mechanism | ||
| TPE-H (Standard) | ~400°C | ~560°C | < 5% | Complete aromatic volatilization |
| TPE-OH | ~340°C | ~520°C | ~20-30% | Phenolic condensation & carbonization |
| TPE-BrBut | ~270°C | Stage 1: ~320°C Stage 2: ~550°C | ~35-45% | 1. Alkyl chain scission/HBr loss2. Core carbonization |
Analyst Note: TPE-BrBut exhibits a lower
than TPE-OH. This is a classic "trade-off" where adding flexible alkyl linkers (for solubility or cross-linking) sacrifices the monolithic stability of the aromatic core.
Mechanistic Visualization
The following diagram illustrates the sequential decomposition pathway of TPE-BrBut. The critical insight is that the Side Chain Pruning occurs before the AIE-active core is destroyed.
Caption: Sequential thermal degradation pathway of TPE-BrBut, highlighting the early-stage loss of alkyl bromide arms.
References
-
Tetraphenylethene (TPE) Core Stability & AIE Mechanisms
- Source: Zhao, Z., et al. "Tetraphenylethene: A Versatile AIE Building Block.
-
Thermal Degradation of Alkyl-Substituted Arom
- Source: "Thermal Degradation Mechanism of Poly(para-substituted styrene)s." Scientific Research Publishing.
-
TGA Methodologies for Organic M
-
Source: TA Instruments.[1] "Decomposition Kinetics Using TGA."
-
-
Synthesis and Properties of TPE Deriv
-
Source: "Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores." Preprints.org.[2]
-
Sources
Validating Covalent Linkage in COFs Synthesized from TPE-4Br Precursors
Executive Summary: The C-C Bond Challenge
In the landscape of Covalent Organic Frameworks (COFs), Tetrakis(4-bromophenyl)ethylene (TPE-4Br) serves as a critical precursor for synthesizing ultra-stable, sp²-carbon-conjugated frameworks. Unlike their imine-linked counterparts (synthesized from TPE-aldehydes), TPE-4Br-derived COFs are typically constructed via Suzuki-Miyaura or Yamamoto couplings to form irreversible C–C biaryl linkages .
While these C–C linkages offer superior chemical and thermal stability—crucial for applications in optoelectronics and harsh-environment catalysis—they present a significant validation challenge. The irreversibility of the bond formation often leads to kinetic trapping and amorphous defects (PAFs). Therefore, validating the covalent linkage is not merely about confirming structure; it is about distinguishing a crystalline COF from a disordered polymer and proving the quantitative elimination of the bromine handle.
This guide outlines a rigorous, multi-modal validation strategy, comparing the performance of TPE-4Br-derived COFs against standard alternatives and detailing the specific analytical protocols required to certify the linkage.
Comparative Analysis: TPE-4Br (C-C) vs. TPE-Imine (C=N)
Before detailing the validation protocols, it is essential to understand why one would choose the challenging TPE-4Br route over the easier imine condensation.
Table 1: Performance Matrix of Linkage Chemistries
| Feature | TPE-4Br Derived COF (C–C Linked) | Alternative: TPE-Imine COF (C=N Linked) | Implication |
| Bond Energy | ~347 kJ/mol (Biaryl C-C) | ~615 kJ/mol (C=N, but hydrolytically labile) | C-C COFs survive boiling acid/base; Imines degrade. |
| Electronic Conjugation | Full sp²-conjugation (Through-bond) | Interrupted by polarized N atoms | TPE-4Br COFs are superior for conductivity/scintillation. |
| Crystallinity Control | Difficult : Irreversible bond formation (Kinetic control) | High : Reversible bond formation (Thermodynamic error correction) | TPE-4Br requires rigorous optimization (catalyst/solvent). |
| Validation Marker | Loss of Br (XPS) + Biaryl Shift (ssNMR) | Appearance of C=N stretch (FTIR) | Validation of TPE-4Br COFs requires elemental proof (XPS). |
| Chemical Stability | Stable in 12M HCl, 12M NaOH, BuLi | Unstable in conc. HCl/NaOH | Choose TPE-4Br for harsh operating conditions. |
Core Validation Protocols
To validate a TPE-4Br synthesized COF, you must answer two binary questions:
-
Chemical Conversion: Did the C-Br bonds break and form C-C bonds? (XPS & ssNMR)
-
Structural Order: Did they form a lattice or a disordered clump? (PXRD & TEM)
Protocol A: X-ray Photoelectron Spectroscopy (XPS) – The Elemental Truth
Objective: Quantify the elimination of the Bromine leaving group.
Rationale: FTIR is insufficient for C-C coupled COFs because the C-C stretch is often obscured by the aromatic backbone. XPS provides an unambiguous quantitative assessment of the remaining Br.
Step-by-Step Methodology:
-
Sample Prep: Mount 5 mg of dried COF powder on conductive carbon tape. Ensure the sample is flat to minimize shadowing.
-
Survey Scan: Acquire a wide scan (0–1200 eV) to check for catalyst residues (Pd/Ni) and gross contamination.
-
High-Resolution Region (Br 3d):
-
Energy Window: 65–75 eV.
-
Pass Energy: 20 eV (for high resolution).
-
Scans: Accumulate >20 sweeps to detect trace bromine.
-
-
Data Analysis:
-
Look for the Br 3d doublet at ~70.5 eV (Br 3d5/2).
-
Validation Standard: A fully condensed COF must show < 0.5 atomic% Br .
-
Note: If Br signal persists but shifts to ~68 eV, it indicates trapped bromide ions (catalyst salt) rather than unreacted C-Br precursor.
-
Protocol B: 13C CP/MAS Solid-State NMR – The Structural Fingerprint
Objective: Distinguish the precursor C-Br carbon from the new Biaryl C-C carbon.
Rationale: This is the "Gold Standard" for linkage validation. The chemical shift of the carbon atom attached to the bromine in TPE-4Br is distinct from the carbon atom in the biaryl linkage of the COF.
Step-by-Step Methodology:
-
Instrument: 400 MHz (or higher) solid-state NMR spectrometer.
-
Rotor: 4 mm ZrO₂ rotor, spun at 10–12 kHz (Magic Angle Spinning).
-
Sequence: Cross-Polarization (CP) with TOSS (Total Suppression of Spinning Sidebands) if available.
-
Contact Time: 2 ms (optimal for rigid aromatics).
-
Relaxation Delay: 3–5 s.
-
-
Critical Assignment:
-
Precursor (TPE-4Br): The C-Br carbon appears at ~120–123 ppm .
-
Product (COF): Upon Suzuki/Yamamoto coupling, this resonance shifts downfield to ~138–142 ppm (quaternary C-C biaryl bridge).
-
-
Validation Criteria: Complete disappearance of the 120 ppm signal and emergence of the 140 ppm signal confirms quantitative linkage formation.
Protocol C: Chemical Stress Test (The "Performance" Validator)
Objective: Prove the linkage is C-C and not a reversible defect.
Methodology:
-
Submerge 20 mg of COF in 12 M HCl and 12 M NaOH (separate vials) for 24 hours at room temperature.
-
Filter, wash with water/acetone, and dry.
-
Run PXRD .[1]
-
Pass Criteria: Retention of crystallinity and peak positions. (Imine COFs will dissolve or lose crystallinity in 12 M HCl).
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating TPE-4Br derived COFs, ensuring no false positives from amorphous polymers (PAFs) or incomplete coupling.
Caption: Logical workflow for validating C-C linkage formation from TPE-4Br precursors. Success requires passing elemental (XPS), chemical (NMR), and structural (PXRD) checkpoints.
Troubleshooting & Expert Insights
The "Insolubility" Trap: Unlike imine COF synthesis, where monomers dissolve and re-crystallize, TPE-4Br coupling often precipitates the product immediately.
-
Insight: If your PXRD shows broad peaks (amorphous), do not assume the linkage failed. The linkage might be valid (C-C formed), but the crystallinity is poor.[2] Check ssNMR. If the 140 ppm peak is sharp, you have a Porous Aromatic Framework (PAF) . To achieve crystallinity (COF), you must slow the reaction using modulating ligands or weaker bases (e.g., K₂CO₃ instead of Cs₂CO₃ in Suzuki coupling).
Catalyst Contamination: Pd or Ni catalysts used in Yamamoto/Suzuki coupling can get trapped in the pores.
-
Validation: Use XPS Survey scan. If Pd 3d peaks appear, your "porosity" measurements (BET surface area) will be artificially low due to heavy metal pore blocking. Wash with dilute KCN or thiourea solutions to remove catalyst residues.
References
-
Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews. [Link]
-
Jin, Y., et al. (2017). Two-dimensional sp2 carbon–conjugated covalent organic frameworks. Science. [Link]
-
Ben, T., et al. (2009). Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area. Angewandte Chemie International Edition. [Link]
-
Segura, J. L., et al. (2016). Covalent Organic Frameworks Based on Schiff-Base Chemistry: Synthesis, Properties and Applications. Chemical Society Reviews. [Link]
Sources
Comparative Study of Linker Length Effects: A Guide to Bromobutoxy vs. Bromoethoxy TPE Derivatives for Advanced Applications
Abstract
This guide provides a comprehensive comparative analysis of tetraphenylethylene (TPE) derivatives functionalized with bromobutoxy and bromoethoxy linkers. We delve into the critical role of alkyl chain length in modulating the photophysical properties, aggregation-induced emission (AIE) characteristics, and potential performance in sensing and bioimaging applications. By integrating established principles with detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in materials science and drug development seeking to rationally design and synthesize novel TPE-based functional materials.
Introduction: The Promise of Tetraphenylethylene and Aggregation-Induced Emission
Tetraphenylethylene (TPE) has emerged as a cornerstone in the development of advanced functional materials due to its unique photophysical phenomenon known as aggregation-induced emission (AIE).[1][2] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent in the aggregated state. This "turn-on" fluorescence is attributed to the restriction of intramolecular motions (RIM), including intramolecular rotations (RIR) and vibrations (RIV), in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[3][4]
The versatility of the TPE core allows for facile functionalization, enabling the tuning of its photophysical properties for a wide range of applications, including chemical sensors, bioimaging agents, and organic light-emitting diodes (OLEDs).[1][2] The introduction of flexible alkyl linkers, particularly those terminating with a reactive group like a bromide, offers a strategic approach to further modulate the AIE properties and to conjugate the TPE moiety to other molecules of interest.
This guide focuses on a direct comparison of two such linkers: a shorter bromoethoxy chain and a longer bromobutoxy chain. The seemingly subtle difference of two methylene units in the linker can have a profound impact on the resulting material's properties, influencing everything from solubility and aggregation behavior to the quantum yield of the AIEgens. Understanding these effects is paramount for the rational design of TPE derivatives with optimized performance for specific applications.
The Central Hypothesis: How Linker Length Dictates AIE Properties
The length of the flexible alkyl linker separating the TPE core from the terminal bromide is hypothesized to influence the AIE properties through several interconnected mechanisms:
-
Steric Hindrance and Molecular Packing: Longer alkyl chains can introduce greater steric hindrance, influencing how the TPE molecules pack in the aggregated state. This can affect the degree of π-π stacking and the overall morphology of the aggregates, which in turn dictates the extent of RIM and the resulting AIE intensity.[5]
-
Solubility and Aggregation Tendency: The hydrophobicity of the linker can affect the solubility of the TPE derivative in different solvent systems. A longer, more hydrophobic linker may promote earlier aggregation in polar solvents, influencing the critical water fraction required to induce AIE.
-
Conformational Flexibility: The flexibility of the linker can impact the vibrational and rotational freedom of the phenyl rings of the TPE core, even in the aggregated state. A longer, more flexible linker might allow for more residual motion, potentially leading to a lower quantum yield compared to a shorter, more constrained linker.
This guide will outline the experimental framework necessary to test these hypotheses and provide a quantitative comparison between the bromobutoxy and bromoethoxy TPE derivatives.
Experimental Design: A Roadmap to Comparative Analysis
To provide a thorough and objective comparison, a series of experiments are proposed. The following sections detail the necessary synthetic protocols and characterization techniques.
Synthesis of Bromobutoxy-TPE and Bromoethoxy-TPE
The synthesis of the target molecules, (4-(2-bromoethoxy)phenyl)(phenyl)methanone and (4-(4-bromobutoxy)phenyl)(phenyl)methanone, followed by a McMurry coupling reaction to yield the final TPE derivatives, is a well-established route.[2]
Diagram of the Synthetic Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylamino functionalized tetraphenylethenes: structural and electronic modulation of photophysical properties, implication for the CIE mechanism and application to cell imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comprehensive Guide to Cytotoxicity Assessment: 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-C4-Br)
Topic: Assessing Cytotoxicity of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene for Biological Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual Nature of TPE-C4-Br
As Senior Application Scientists, we often encounter this compound (hereafter referred to as TPE-C4-Br ). It is a critical "hub" molecule in the synthesis of Aggregation-Induced Emission (AIE) luminogens. Unlike the chemically inert Tetraphenylethene (TPE) core, TPE-C4-Br possesses four reactive alkyl bromide arms, making it an excellent scaffold for clicking on targeting ligands (e.g., mitochondrial-targeting pyridinium or click-ready azides).
However, this reactivity presents a unique toxicological profile. While the final functionalized probes are often highly biocompatible, the TPE-C4-Br precursor itself acts as a tetra-functional alkylating agent . Its assessment requires a bifurcated approach:
-
As a Residual Impurity: Determining the toxicity limit of unreacted precursor in final probe formulations.
-
As a Nanomaterial: Assessing its safety when encapsulated in hydrophobic cores of AIE nanodots for passive tumor targeting.
This guide outlines the definitive protocols for assessing TPE-C4-Br, comparing it against standard fluorophores and functionalized AIEgens.
Comparative Analysis: Performance & Safety Profile
The following table contrasts TPE-C4-Br with the industry-standard nuclear dye (DAPI) and a fully functionalized mitochondrial AIEgen (TPE-Py).
| Feature | TPE-C4-Br (Subject) | DAPI (Standard Control) | TPE-Py (Functionalized) |
| Primary State | Hydrophobic Solid | Water-Soluble Salt | Water-Soluble Cation |
| Fluorescence Mechanism | AIE (Emissive only in aggregates) | ACQ (Quenches in aggregates) | AIE (Emissive in aggregates) |
| Cytotoxicity Mechanism | Alkylating Agent (DNA/Protein adducts if free); Inert if encapsulated.[1] | DNA Intercalation (Mutagenic potential). | Mitochondrial Depolarization (Charge-dependent). |
| Photostability | Ultra-High (Resistant to bleaching) | Low (Rapid photobleaching) | High |
| Bio-Application | Nanoparticle Core / Intermediate | Nuclear Staining | Organelle Targeting |
| Typical IC50 (HeLa) | >100 µM (Encapsulated); <10 µM (Free/DMSO) | ~5–10 µM | >50 µM |
Expert Insight: The high toxicity of free TPE-C4-Br (dissolved in DMSO) is an artifact in biological contexts because the molecule precipitates immediately in aqueous media. Therefore, cytotoxicity must be assessed using nano-formulations to mimic relevant biological exposure.
Mechanism of Action & Experimental Logic
To accurately assess TPE-C4-Br, one must understand the "Restriction of Intramolecular Motion" (RIM) mechanism. In solution, the phenyl rings rotate, dissipating energy non-radiatively (dark). In cells/aggregates, rotation is blocked, triggering emission.
Diagram 1: Cytotoxicity Assessment Workflow
This workflow ensures the molecule is presented to cells in a bio-relevant state (Nanodots) rather than as a precipitate.
Caption: Workflow for converting hydrophobic TPE-C4-Br into bio-compatible AIE nanodots for valid cytotoxicity testing.
Critical Experimental Protocols
Protocol A: Preparation of TPE-C4-Br Nanodots (Mandatory Pre-step)
Direct addition of DMSO stock to cell media causes uncontrolled precipitation, leading to false-positive toxicity (physical damage to cells) and false-negative fluorescence.
-
Stock Solution: Dissolve 5 mg TPE-C4-Br in 1 mL THF (Tetrahydrofuran).
-
Precipitation:
-
Place 9 mL of deionized water (or PBS) in a vial under vigorous stirring (1000 rpm).
-
Rapidly inject 1 mL of the THF stock into the water.
-
Observation: The solution should turn faintly milky/turbid and exhibit strong cyan fluorescence under UV (365 nm) light immediately (AIE effect).
-
-
Solvent Removal: Evaporate THF using a rotary evaporator or N2 flow to leave pure aqueous nanodots.
-
Sterilization: Pass through a 0.22 µm syringe filter.
Protocol B: CCK-8 Cytotoxicity Assay (Superior to MTT)
We recommend CCK-8 over MTT for AIEgens because formazan crystals (MTT product) can interfere with the fluorescence readout of TPE derivatives.
-
Seeding: Seed HeLa or COS-7 cells in a 96-well plate (5,000 cells/well). Incubate for 24h at 37°C/5% CO2.
-
Dosing:
-
Prepare serial dilutions of TPE-C4-Br Nanodots in DMEM media (Range: 0, 5, 10, 20, 50, 100 µM).
-
Control: Media only (Negative), 10% DMSO (Positive Death Control).
-
-
Incubation: Incubate for 24h.
-
Wash: Carefully wash cells 2x with PBS. Critical: This removes non-internalized nanodots that might fluoresce.
-
Measurement:
-
Add 10 µL CCK-8 reagent per well. Incubate 1-4h.
-
Measure Absorbance at 450 nm.
-
-
Calculation: Cell Viability (%) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] × 100.
Data Interpretation & Troubleshooting
The "Safety Window" Analysis
When analyzing your data, you will likely observe the following trends. Use this table to validate your results.
| Concentration (µM) | Expected Viability | Interpretation |
| 0 - 10 µM | > 95% | Safe. Ideal for long-term imaging. |
| 10 - 50 µM | > 85% | Acceptable. Minor stress; typical for endocytosis load. |
| 50 - 100 µM | 60 - 80% | Threshold. Toxicity likely due to "lysosomal swelling" from accumulation, not chemical reactivity. |
| > 100 µM | < 50% | Toxic. Physical disruption of membranes or alkylation effects. |
Diagram 2: Intracellular Fate & Toxicity Pathways
Understanding where the toxicity comes from.
Caption: Pathway analysis showing that toxicity (Red) stems primarily from endosomal escape or prolonged irradiation (ROS), while lysosomal entrapment (Green) remains safe.[1]
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.
-
Ding, D., et al. (2013). "Brightly Fluorescent Organic Dots with Aggregation-Induced Emission Characteristics for Cell Imaging." Chemical Communications.
-
Yuan, Y., et al. (2014). "Light-Up Probe Based on AIEgen: Dual Signal Turn-On for Caspase-3 Activation and Apoptosis Imaging." Analytical Chemistry.
-
Zhao, Z., et al. (2012). "Tetraphenylethene: A Versatile AIE Building Block for the Construction of Efficient Bioprobes." Journal of Materials Chemistry.
-
Feng, G., et al. (2018). "Dual-Purpose Organic Bodipy-TPE Derivatives for Bioimaging and Photodynamic Therapy." Materials Chemistry Frontiers.
Sources
Safety Operating Guide
Safe Disposal and Handling Protocol: 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
[1]
Executive Summary & Hazard Classification
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-4Br) is a functionalized tetraphenylethene derivative, widely used as an Aggregation-Induced Emission (AIE) luminogen and a precursor for atom transfer radical polymerization (ATRP).[1]
Critical Safety Directive: Due to the presence of four terminal alkyl bromide groups, this compound is classified as a Halogenated Organic Substance . It must NEVER be disposed of in standard organic solvent waste (non-halogenated) or municipal drains. Improper incineration of this compound releases hydrogen bromide (HBr) and potential brominated dioxins, requiring specialized high-temperature scrubbers.[1]
Chemical Profile & Waste Characterization[1][2][3]
| Parameter | Data | Operational Implication |
| CAS Number | 1430629-83-0 (Generic/Analog) | Use for EHS inventory tracking. |
| Molecular Formula | C₄₂H₄₈Br₄O₄ | Heavy Atom Rule: The Br content mandates "Halogenated" waste streams.[2] |
| Physical State | Solid (White/Off-white powder) | Dust inhalation hazard; requires particulate control. |
| Solubility | Hydrophobic (Soluble in DCM, THF, CHCl₃) | Do not use water for initial spill cleanup.[1] |
| Reactivity | Alkylating Agent (Weak) | Avoid mixing with strong nucleophiles (amines, azides) in waste containers to prevent exothermic reactions. |
Pre-Disposal Handling: The Self-Validating Safety System
To ensure safety, we employ a "Self-Validating" workflow.[1] This means the physical setup of your workspace must prevent errors before they occur.
A. Engineering Controls (The "Barrier" Method)
-
Solid Handling: All weighing and transfer must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Waste Segregation: Establish a secondary containment tray labeled "HALOGENATED WASTE ONLY" before opening the vial. This visual cue validates the waste stream before generation.
B. Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Latex is permeable to many halogenated solvents (like DCM) used to dissolve this compound.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling >500 mg outside a hood, use an N95 or P100 particulate respirator.[1]
C. Spill Response Decision Tree
Visualizing the immediate response logic for spills.
Figure 1: Decision logic for immediate spill containment. Note the differentiation between solid and liquid states to prevent dust inhalation.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess/Expired)
Do not dissolve the solid just to dispose of it. Solid waste is often cheaper and safer to transport than liquid waste.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.
-
Labeling: Affix a hazardous waste tag immediately.[3]
-
Segregation: Place in the Solid Hazardous Waste drum. Ensure this drum is destined for high-temperature incineration.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquor)
Most common scenario: TPE-4Br dissolved in Dichloromethane (DCM), Chloroform, or THF.[1]
-
Stream Identification: This MUST go into the Halogenated Solvent Waste carboy (often red-tagged or specifically marked).
-
Why? Even if the solvent is THF (non-halogenated), the presence of the brominated solute (TPE-4Br) contaminates the entire mixture, reclassifying it as halogenated.[1]
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid) or strong bases (concentrated NaOH), as alkyl halides can react violently or polymerize.
-
Rinsing: Rinse glassware with a minimal amount of DCM. Add this rinse to the Halogenated Waste.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
-
Sharps: Needles used with this compound must go into a Biohazard/Sharps container, which is incinerated.
-
Soft Waste: Contaminated gloves and paper towels should be double-bagged in clear polyethylene bags and tagged as "Debris Contaminated with Halogenated Organics."
The Waste Lifecycle & Environmental Impact
Understanding the downstream path of your waste enforces compliance.
Figure 2: The lifecycle of halogenated waste.[1] Note the critical role of the Scrubber in neutralizing Hydrogen Bromide (HBr) generated during combustion.
Regulatory Compliance Codes (USA/International)
When filling out waste manifests, use the following guidelines. Note: Always verify with your institutional EHS officer.
-
RCRA Code (USA): While TPE-4Br is not explicitly "Listed" (P or U list), it is characteristically hazardous.[1]
-
If dissolved in DCM: F002 (Spent Halogenated Solvents).
-
If pure solid: Manage as Hazardous Waste (Toxic) .
-
-
European Waste Catalogue (EWC):
-
07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
-
16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,1,2,2-Tetrakis(4-bromophenyl)ethylene (Core Structure Analog).[1]
-
Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated Solvents.
Personal protective equipment for handling 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
Executive Safety Summary
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene (TPE-4Br) is a functionalized tetraphenylethylene derivative commonly used as an intermediate for Aggregation-Induced Emission (AIE) luminogens and cross-linked polymers.
While the TPE core is relatively stable, the presence of four terminal alkyl bromide groups necessitates that this compound be handled as a potential alkylating agent . Alkylating agents can transfer alkyl groups to biomolecules (DNA, proteins), posing potential mutagenic or sensitizing risks. Furthermore, the solubility profile of this compound often requires chlorinated solvents (e.g., Dichloromethane), which introduces secondary permeation hazards that standard nitrile gloves cannot mitigate.
Core Directive: Treat as a Sensitizer and Irritant . Apply the Precautionary Principle for potential genotoxicity due to the reactive alkyl halide moieties.
Hazard Analysis & Risk Assessment
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical Reactivity | Alkylating Agent | The C-Br bond is susceptible to nucleophilic attack ( |
| Physical State | Dust/Particulate | Fine powder can become airborne. Inhalation risks include respiratory irritation and systemic absorption. |
| Solvent Synergy | Permeation Vector | TPE-4Br is often dissolved in Dichloromethane (DCM) or Chloroform. These solvents act as carriers, rapidly transporting the chemical through standard gloves. |
| Static Electricity | Dispersal | Like many organic solids, TPE derivatives are static-prone, increasing the risk of "flying powder" during weighing. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is state-dependent . What works for the solid powder is insufficient for the solution phase.
A. Respiratory Protection[1][2][3][4]
-
Solid Handling: Work within a chemical fume hood is mandatory. If weighing outside a hood (not recommended), use a P100 particulate respirator .
-
Solution Handling: Fume Hood Only . The vapor pressure of the required solvents (DCM/THF) exceeds the capacity of standard cartridge respirators.
B. Dermal Protection (Glove Selection)
Critical Warning: Standard Nitrile gloves provide <2 minutes of protection against Dichloromethane (DCM).
| State | Primary Solvent | Recommended Glove System | Rationale |
| Solid Powder | N/A | Double Nitrile (4 mil min) | Protects against incidental dust contact. |
| Solution | DCM / Chloroform | Silver Shield® (Laminate) or Viton® | Chlorinated solvents permeate nitrile instantly. Laminate liners are required. |
| Solution | THF / Toluene | Double Nitrile (Splash) or Silver Shield | THF degrades nitrile rapidly (breakthrough <10 mins). Change immediately upon splash. |
C. Ocular Protection[3][5][6]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with open sides (dust/vapor entry risk).
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
Objective: Minimize static dispersal and inhalation exposure.
-
Engineering Control: Place the analytical balance inside a Vented Balance Enclosure or a Fume Hood.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder. TPE derivatives are highly triboelectric.
-
Transfer:
-
Weigh the solid into a tared vial.
-
Immediately cap the vial before moving it to the reaction setup.
-
Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues.
-
Phase 2: Solubilization (The Danger Zone)
Objective: Dissolve TPE-4Br without compromising glove integrity.
-
Glove Up: Don Silver Shield/Laminate gloves under outer nitrile gloves (for dexterity) if using DCM or Chloroform.
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.
-
Visual Check: Ensure no powder adheres to the rim of the vial where it could compromise the seal.
Phase 3: Reaction & Cleanup
-
Spill Management:
-
Solid Spill: Do NOT sweep dry. Cover with a wet paper towel (ethanol/water), then wipe up to prevent dust generation.
-
Solution Spill: Evacuate the immediate area if DCM is involved. Absorb with vermiculite or spill pillows.
-
-
Decontamination: Wipe all surfaces with ethanol and dispose of wipes as hazardous waste.
Waste Disposal Strategy
Disposal must strictly segregate halogenated from non-halogenated waste to prevent expensive disposal fees and chemical incompatibility.[1]
| Waste Type | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Solid | "Solid Waste: TPE-4Br (Alkyl Bromide). Toxic/Irritant."[2] |
| Liquid Waste | Halogenated Organic | "Halogenated Waste: DCM + TPE-4Br. Contains Bromine."[3][4] |
| Sharps/Glass | Contaminated Sharps | "Sharps contaminated with Alkyl Bromides." |
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may induce elimination reactions releasing HBr gas.
Visualized Safety Workflows
Figure 1: PPE Decision Logic
Caption: Logic flow for selecting the correct glove material based on the solvent system used with TPE-4Br.
Figure 2: Emergency Response Protocol
Caption: Immediate actions for exposure or spill events involving TPE-4Br.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Specifically regarding Dichloromethane breakthrough times).
-
Occupational Safety and Health Administration (OSHA). (2024).[5][2] Hazard Communication Standard: Safety Data Sheets.
-
University of Illinois Urbana-Champaign (DRS). Chemical Waste Disposal: Halogenated Solvents.
-
Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. (General toxicology of alkyl bromide functional groups).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
